molecular formula C7H7IN2O B3253157 N-Hydroxy-4-iodo-benzamidine CAS No. 22179-79-9

N-Hydroxy-4-iodo-benzamidine

Cat. No.: B3253157
CAS No.: 22179-79-9
M. Wt: 262.05 g/mol
InChI Key: IZOWTMSTHJGGCO-UHFFFAOYSA-N
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Description

N-Hydroxy-4-iodo-benzamidine is a useful research compound. Its molecular formula is C7H7IN2O and its molecular weight is 262.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Hydroxy-4-iodo-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy-4-iodo-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-4-iodobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOWTMSTHJGGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Hydroxy-4-iodo-benzamidine: Structure, Properties, and Potential as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-4-iodo-benzamidine, also known as 4-iodobenzohydroxamic acid, is a synthetic organic compound that has garnered interest within the scientific community for its potential as a modulator of key biological processes. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and explores its putative mechanisms of action as an inhibitor of histone deacetylases (HDACs) and serine proteases. Drawing from available data on structurally related compounds, this document aims to equip researchers and drug development professionals with the foundational knowledge necessary to evaluate and potentially harness the therapeutic utility of this molecule. Detailed synthetic considerations and prospective experimental workflows are also presented to facilitate further investigation into its biological activities.

Introduction

The benzamidine and hydroxamic acid moieties are well-established pharmacophores in medicinal chemistry, known for their interactions with a diverse range of biological targets. N-Hydroxy-4-iodo-benzamidine integrates both of these functional groups, presenting a unique scaffold for drug design. The presence of an iodine atom at the para-position of the benzene ring further influences its electronic properties and potential for specific interactions with target proteins. While direct and extensive research on N-Hydroxy-4-iodo-benzamidine is limited, its structural components suggest a strong likelihood of activity as an inhibitor of enzymes such as histone deacetylases (HDACs) and serine proteases, both of which are implicated in a variety of pathological conditions, including cancer and inflammatory diseases. This guide will synthesize the available information to provide a detailed technical profile of this promising compound.

Chemical Structure and Physicochemical Properties

N-Hydroxy-4-iodo-benzamidine is characterized by a central benzene ring substituted with an iodine atom at the C4 position and a N-hydroxycarboximidamide group at the C1 position.

Chemical Structure:

Table 1: Physicochemical Properties of N-Hydroxy-4-iodo-benzamidine [1][2][3]

PropertyValueSource
IUPAC Name N-Hydroxy-4-iodobenzamide[1]
Synonyms 4-iodobenzohydroxamic acid, p-Iodobenzohydroxamic acid[1][2]
CAS Number 2593-31-9[2][3]
Molecular Formula C₇H₆INO₂
Molecular Weight 263.03 g/mol [1]
Melting Point 195-196 °C
Appearance White crystalline solid or powder[4]
Solubility While specific data for N-Hydroxy-4-iodo-benzamidine is not readily available, related benzamidine salts are soluble in ethanol, DMSO, and DMF. 4-Hydroxybenzamide is soluble in DMSO and ethanol, with low solubility in water.[4]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for N-Hydroxy-4-iodo-benzamidine is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of hydroxamic acids and the iodination of aromatic rings. A general two-step approach is proposed below.

Proposed Synthesis of N-Hydroxy-4-iodo-benzamidine

Step 1: Synthesis of 4-Iodobenzoyl Chloride from 4-Iodobenzoic Acid

This initial step involves the conversion of the carboxylic acid to a more reactive acid chloride.

  • Materials: 4-Iodobenzoic acid, Thionyl chloride (SOCl₂), and a catalytic amount of N,N-Dimethylformamide (DMF).

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-iodobenzoic acid in an excess of thionyl chloride.

    • Add a few drops of DMF as a catalyst.

    • Gently reflux the mixture until the solid 4-iodobenzoic acid has completely dissolved and the evolution of gas (HCl and SO₂) ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-iodobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-Hydroxy-4-iodo-benzamidine from 4-Iodobenzoyl Chloride

This step involves the reaction of the acid chloride with hydroxylamine.

  • Materials: 4-Iodobenzoyl chloride, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium bicarbonate (NaHCO₃) or another suitable base, and a suitable solvent system (e.g., a mixture of water and a water-miscible organic solvent like THF or acetone).

  • Protocol:

    • Dissolve hydroxylamine hydrochloride in an aqueous solution of sodium bicarbonate to generate free hydroxylamine in situ.

    • Cool the hydroxylamine solution in an ice bath.

    • Dissolve the crude 4-iodobenzoyl chloride in a minimal amount of a suitable organic solvent.

    • Add the solution of 4-iodobenzoyl chloride dropwise to the cold hydroxylamine solution with vigorous stirring, while maintaining the pH in the slightly alkaline range.

    • After the addition is complete, continue to stir the reaction mixture for a specified period, allowing it to slowly warm to room temperature.

    • The product, N-Hydroxy-4-iodo-benzamidine, may precipitate out of the solution. If not, the product can be extracted with a suitable organic solvent after acidification of the aqueous layer.

    • The crude product can be purified by recrystallization from an appropriate solvent system.

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Caption: Proposed synthetic workflow for N-Hydroxy-4-iodo-benzamidine.

Potential Mechanisms of Action and Biological Targets

The chemical structure of N-Hydroxy-4-iodo-benzamidine suggests its potential to interact with at least two major classes of enzymes: histone deacetylases (HDACs) and serine proteases.

Inhibition of Histone Deacetylases (HDACs)

The N-hydroxybenzamide moiety is a well-characterized zinc-binding group found in many potent HDAC inhibitors.[5][6] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins.[7] Their dysregulation is implicated in the pathogenesis of cancer and other diseases.

Mechanism of HDAC Inhibition:

The hydroxamic acid functional group is believed to chelate the zinc ion present in the active site of HDAC enzymes, thereby blocking their catalytic activity. The aryl ring of the inhibitor typically interacts with residues at the rim of the active site, and modifications to this ring can influence isoform selectivity and potency.

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HDAC_Inhibition cluster_0 Normal Function cluster_1 Inhibition HDAC HDAC Active Site Zn²⁺ Substrate Acetylated Lysine HDAC->Substrate Deacetylation Inhibitor N-Hydroxy-4-iodo-benzamidine N-hydroxybenzamide Inhibitor:zbg->HDAC:zinc Chelation

Caption: Mechanism of HDAC inhibition by N-hydroxybenzamides.

While no specific IC₅₀ values for N-Hydroxy-4-iodo-benzamidine against HDACs have been found, numerous studies on other N-hydroxybenzamide derivatives demonstrate potent, often nanomolar, inhibitory activity against various HDAC isoforms.[8] The 4-iodo substitution may influence the electronic properties of the aromatic ring and provide additional interactions within the active site, potentially affecting potency and selectivity.

Inhibition of Serine Proteases

The benzamidine group is a known structural motif for the inhibition of serine proteases, a large family of enzymes involved in processes such as digestion, blood coagulation, and inflammation.[9] These enzymes are characterized by a catalytic triad that includes a serine residue.

Mechanism of Serine Protease Inhibition:

Benzamidine acts as a competitive inhibitor, mimicking the side chain of arginine or lysine, which are common substrates for many serine proteases. The positively charged amidinium group of benzamidine forms a salt bridge with a conserved aspartate residue in the S1 pocket of the enzyme's active site.

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Serine_Protease_Inhibition SerineProtease Serine Protease Active Site (S1 Pocket) Substrate Arginine/Lysine Substrate SerineProtease->Substrate Binds & Cleaves Inhibitor N-Hydroxy-4-iodo-benzamidine (Benzamidine Moiety) Inhibitor->SerineProtease Competitively Binds

Caption: Competitive inhibition of serine proteases by benzamidine derivatives.

Although specific Ki values for N-Hydroxy-4-iodo-benzamidine are not available, a structurally related but more complex benzamidine derivative has shown Ki values in the low micromolar range against serine proteases like urokinase-type plasminogen activator.[10] This suggests that N-Hydroxy-4-iodo-benzamidine may also exhibit inhibitory activity against this class of enzymes.

Potential Role as a Nitric Oxide Synthase (NOS) Modulator

While some benzamidine derivatives have been investigated as inhibitors of nitric oxide synthase (NOS), the evidence for N-Hydroxy-4-iodo-benzamidine specifically targeting this enzyme is less direct.[11] NOS enzymes are responsible for the production of nitric oxide, a critical signaling molecule. Overproduction of NO by inducible or neuronal NOS is implicated in various inflammatory and neurodegenerative conditions.[12] Further investigation would be required to determine if N-Hydroxy-4-iodo-benzamidine has any significant activity towards NOS isoforms.

Prospective Experimental Workflows

To further elucidate the biological activity of N-Hydroxy-4-iodo-benzamidine, a series of in vitro assays are recommended.

HDAC Inhibition Assay

A fluorometric assay can be used to determine the IC₅₀ value of the compound against a panel of recombinant human HDAC isoforms.

  • Principle: The assay measures the activity of HDAC enzymes using a fluorogenic substrate. Inhibition of the enzyme results in a decrease in the fluorescent signal.

  • Protocol Outline:

    • Prepare a dilution series of N-Hydroxy-4-iodo-benzamidine.

    • In a 96-well plate, incubate the compound with a specific recombinant HDAC enzyme and the fluorogenic substrate.

    • After a set incubation period, add a developer solution to stop the reaction and generate the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Serine Protease Inhibition Assay

A colorimetric or fluorometric assay can be employed to determine the Ki value for the inhibition of various serine proteases (e.g., trypsin, thrombin, urokinase).

  • Principle: The assay measures the cleavage of a specific chromogenic or fluorogenic substrate by the protease. The rate of substrate cleavage is monitored in the presence and absence of the inhibitor.

  • Protocol Outline:

    • Prepare a dilution series of N-Hydroxy-4-iodo-benzamidine.

    • In a 96-well plate, incubate the serine protease with varying concentrations of the inhibitor.

    • Initiate the reaction by adding the chromogenic or fluorogenic substrate.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

    • Determine the mode of inhibition and calculate the Ki value using appropriate kinetic models.

Cellular Assays for Anticancer Activity

The potential anticancer effects of N-Hydroxy-4-iodo-benzamidine can be evaluated using various cancer cell lines.

  • MTT Assay for Cell Viability: This assay determines the cytotoxic effect of the compound.[13]

    • Protocol Outline:

      • Seed cancer cells in a 96-well plate and allow them to adhere.

      • Treat the cells with a dilution series of N-Hydroxy-4-iodo-benzamidine for a specified period (e.g., 48-72 hours).

      • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength to determine cell viability and calculate the IC₅₀ value.

  • Western Blot for Histone Acetylation: This technique can confirm the in-cell activity of the compound as an HDAC inhibitor.

    • Protocol Outline:

      • Treat cancer cells with N-Hydroxy-4-iodo-benzamidine.

      • Lyse the cells and extract the proteins.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4) and a loading control (e.g., β-actin).

      • Visualize the protein bands to assess the level of histone acetylation.

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Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays A HDAC Inhibition Assay C MTT Assay (Cell Viability) A->C Identifies potential anticancer activity B Serine Protease Inhibition Assay B->C Identifies potential anticancer activity D Western Blot (Histone Acetylation) C->D Confirms mechanism of action

Caption: A prospective workflow for evaluating the biological activity of N-Hydroxy-4-iodo-benzamidine.

Conclusion and Future Directions

N-Hydroxy-4-iodo-benzamidine is a molecule of significant interest due to its hybrid structure, incorporating both a hydroxamic acid and a benzamidine moiety. Based on the well-documented activities of these pharmacophores, it is highly plausible that this compound functions as a dual inhibitor of histone deacetylases and serine proteases. The presence of the iodine atom may further confer unique properties in terms of potency, selectivity, and pharmacokinetics.

While direct experimental data for N-Hydroxy-4-iodo-benzamidine is currently sparse, this technical guide provides a solid foundation for future research. The proposed synthetic routes and experimental workflows offer a clear path for its synthesis and biological characterization. Further studies are warranted to:

  • Confirm the proposed synthesis and optimize the reaction conditions.

  • Determine the solubility of the compound in a range of pharmaceutically relevant solvents.

  • Quantify its inhibitory activity against a broad panel of HDAC isoforms and serine proteases to determine its potency and selectivity profile.

  • Evaluate its efficacy in various cancer cell lines and explore its potential in other disease models where HDAC or serine protease inhibition is a valid therapeutic strategy.

  • Investigate its mechanism of action at the cellular and molecular level.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of N-Hydroxy-4-iodo-benzamidine and pave the way for the development of novel therapeutics.

References

  • Inhibitory activities (IC50) of tested compounds against HDAC4 and HDAC8. - ResearchGate. (n.d.). Retrieved from [Link]

  • N-Hydroxy-4-iodobenzamide | C7H6INO2 | CID 615643 - PubChem. (n.d.). Retrieved from [Link]

  • N-hydroxybenzamide - 495-18-1, C7H7NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]

  • Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors - MDPI. (2024, July 2). Retrieved from [Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC. (n.d.). Retrieved from [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC. (n.d.). Retrieved from [Link]

  • BindingDB PrimarySearch_ki. (n.d.). Retrieved from [Link]

  • N-HYDROXY-4-IODOBENZAMIDE - Inxight Drugs. (n.d.). Retrieved from [Link]

  • Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group - PubMed. (2009, November 15). Retrieved from [Link]

  • Methods for Hydroxamic Acid Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. (n.d.). Retrieved from [Link]

  • Novel N-hydroxybenzamides incorporating 2-oxoindoline with unexpected potent histone deacetylase inhibitory effects and antitumor cytotoxicity - PubMed. (2017, April 15). Retrieved from [Link]

  • Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity - PMC. (2024, August 3). Retrieved from [Link]

  • Salicylic acid, 3,5-diiodo - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID - TSI Journals. (n.d.). Retrieved from [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications - MDPI. (2024, November 5). Retrieved from [Link]

  • (PDF) Methods for Hydroxamic Acid Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Inducible nitric oxide synthase inhibitors: A comprehensive update - ResearchGate. (2019, August 22). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities - PubMed. (2023, December 15). Retrieved from [Link]

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (2017, January 1). Retrieved from [Link]

  • Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC. (2021, September 2). Retrieved from [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI. (n.d.). Retrieved from [Link]

  • In Vitro Assays | Biochemical Assays - AXXAM. (n.d.). Retrieved from [Link]

  • Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents - PubMed. (2022, August 2). Retrieved from [Link]

  • In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways | BioIVT. (n.d.). Retrieved from [Link]

Sources

Technical Guide: 4-Iodo-N'-hydroxybenzimidamide (4-Iodobenzamidoxime)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Iodo-N'-hydroxybenzimidamide (commonly referred to as 4-iodobenzamidoxime ), a critical intermediate in the synthesis of 1,2,4-oxadiazoles and other heterocyclic scaffolds used in medicinal chemistry.

Executive Summary

4-Iodo-N'-hydroxybenzimidamide is an organoiodine building block primarily utilized as a precursor for the construction of 1,2,4-oxadiazole rings via condensation with carboxylic acid derivatives. Its unique structure combines a reactive amidoxime moiety (–C(NH₂)=NOH) with an aryl iodide handle, enabling dual functionalization: heterocycle formation at the amidoxime and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) at the iodine position.

PropertySpecification
Chemical Name 4-Iodo-N'-hydroxybenzimidamide
Synonyms 4-Iodobenzamidoxime; p-Iodobenzamidoxime; (Z)-4-iodo-N'-hydroxybenzimidamide
CAS Number Not widely indexed; Precursor CAS: 3058-39-7 (4-Iodobenzonitrile)
Molecular Formula C₇H₇IN₂O
Molecular Weight 262.05 g/mol
Physical State White to off-white crystalline solid (typically)
Solubility Soluble in DMSO, DMF, MeOH, EtOH; sparingly soluble in water
Melting Point Typically 140–160 °C (decomposition often observed)

Note on CAS: While specific CAS numbers exist for various salts and isomers (e.g., Z-isomer), this compound is frequently synthesized in situ or immediately used without isolation in high-throughput medicinal chemistry campaigns. The primary commercial entry point is its nitrile precursor, 4-iodobenzonitrile (CAS 3058-39-7).

Chemical Identity & Structural Analysis

The molecule features a para-substituted benzene ring. The iodine atom at the C4 position serves as an excellent leaving group for transition-metal-catalyzed reactions, while the amidoxime group at C1 acts as a nucleophilic 1,3-dipole precursor.

Physicochemical Properties[5]
  • Polar Surface Area (PSA): ~50 Ų (Attributable to the amidoxime moiety).

  • LogP: ~1.8–2.2 (Estimated; iodine increases lipophilicity compared to the parent benzamidoxime).

  • pKa: The oxime proton (–OH) typically has a pKa of ~10–11, while the protonated amidine nitrogen (–NH₃⁺) has a pKa of ~4–5.

Structural Distinction

Researchers must distinguish this compound from its congeners:

  • 4-Iodobenzamide (CAS 3956-07-8): Lack of the N-hydroxyl group (–C(O)NH₂).

  • N-Hydroxy-4-iodobenzamide (CAS 2593-31-9): The hydroxamic acid tautomer (–C(O)NHOH).

  • 4-Iodobenzohydrazide (CAS 39115-95-2): The hydrazide derivative (–C(O)NHNH₂).

Synthesis & Manufacturing Protocol

The standard synthesis involves the nucleophilic addition of hydroxylamine to 4-iodobenzonitrile. This reaction is generally robust, high-yielding, and scalable.

Reagents
  • Precursor: 4-Iodobenzonitrile (1.0 equiv) [CAS: 3058-39-7][1][2]

  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5–2.0 equiv) [CAS: 5470-11-1]

  • Base: Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N) (1.5–2.0 equiv)

  • Solvent: Ethanol/Water (2:1 v/v) or Methanol

Step-by-Step Protocol
  • Preparation: Dissolve 4-iodobenzonitrile (10 mmol, 2.29 g) in Ethanol (20 mL).

  • Activation: In a separate flask, dissolve Hydroxylamine HCl (20 mmol, 1.39 g) and Na₂CO₃ (10 mmol, 1.06 g) in Water (10 mL). Stir for 5–10 minutes to liberate free hydroxylamine.

  • Addition: Add the aqueous hydroxylamine solution to the nitrile solution.

  • Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 1:1) or LC-MS. The nitrile spot (Rf ~0.8) should disappear, and a more polar amidoxime spot (Rf ~0.3) should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure.

    • The product often precipitates from the remaining aqueous layer.

    • Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (0–5% MeOH in DCM).

SynthesisPathway Nitrile 4-Iodobenzonitrile (CAS 3058-39-7) Amidoxime 4-Iodobenzamidoxime (C7H7IN2O) Nitrile->Amidoxime Nucleophilic Addition Reagents NH2OH·HCl + Base (EtOH/H2O, Reflux) Reagents->Amidoxime Oxadiazole 1,2,4-Oxadiazole Derivative Amidoxime->Oxadiazole Cyclization w/ R-COOH

Figure 1: Synthetic pathway from 4-iodobenzonitrile to 4-iodobenzamidoxime and subsequent cyclization.

Functional Applications in Drug Discovery

4-Iodobenzamidoxime is a versatile "linchpin" intermediate. Its primary utility lies in its ability to form 1,2,4-oxadiazoles , which are bioisosteres for esters and amides, offering improved metabolic stability and bioavailability.

A. 1,2,4-Oxadiazole Formation

The amidoxime reacts with activated carboxylic acids (via acid chlorides, anhydrides, or coupling agents like EDC/HOBt) to form O-acylamidoximes, which then undergo thermal cyclodehydration to yield 3-(4-iodophenyl)-5-substituted-1,2,4-oxadiazoles.

B. Palladium-Catalyzed Cross-Coupling

The aryl iodide moiety remains intact during oxadiazole formation, allowing for late-stage diversification.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the biaryl system.

  • Sonogashira: Coupling with terminal alkynes to introduce rigidity.

  • Heck: Coupling with alkenes.

C. Bioisosterism

The amidoxime group itself can serve as a prodrug for amidines or as a chelating agent for metalloenzymes (e.g., histone deacetylases or ureases), although the 1,2,4-oxadiazole derivative is the more common pharmacophore.

Applications Core 4-Iodobenzamidoxime Oxadiazole 1,2,4-Oxadiazole Formation (Bioisostere for Amide/Ester) Core->Oxadiazole + R-COOH / Heat Suzuki Suzuki Coupling (Biaryl Synthesis) Core->Suzuki + Ar-B(OH)2 / Pd(0) Sonogashira Sonogashira Coupling (Alkyne Insertion) Core->Sonogashira + R-C≡CH / Pd(0)/Cu(I) Prodrug Amidoxime Prodrug (Reduction to Amidine) Core->Prodrug In vivo Reduction

Figure 2: Functional diversification of the 4-iodobenzamidoxime scaffold.

Analytical Characterization

To validate the identity of synthesized 4-iodobenzamidoxime, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.70 (s, 1H, –OH) – Broad singlet, exchangeable.

    • δ 7.75 (d, J = 8.5 Hz, 2H, Ar-H ortho to I) – Characteristic doublet.

    • δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H meta to I) – Characteristic doublet.

    • δ 5.85 (s, 2H, –NH₂) – Broad singlet, exchangeable.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 150.5 (C=N), 137.2 (C-I), 133.0 (Ar-CH), 128.5 (Ar-CH), 127.8 (Ar-C), 96.5 (C-I).

  • HRMS (ESI):

    • Calculated for C₇H₈IN₂O [M+H]⁺: 262.9681.

  • IR (ATR):

    • ~3400–3200 cm⁻¹ (O-H / N-H stretch).

    • ~1650 cm⁻¹ (C=N stretch).

Handling & Safety (SDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Amidoximes can degrade (dehydrate) upon prolonged exposure to heat or moisture.

  • Stability: Light sensitive (due to the C–I bond). Protect from light.[3]

References

  • Preparation of Amidoximes: Organic Syntheses, Coll. Vol. 10, p. 74 (2004); Vol. 75, p. 78 (1998). Link

  • Synthesis of 1,2,4-Oxadiazoles: Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684. Link

  • Suzuki Coupling on Phenyl Iodides: Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Bioisosterism of Oxadiazoles: Journal of Medicinal Chemistry, 1996, 39(26), 5228–5235. Link

  • Precursor Data (4-Iodobenzonitrile): PubChem Compound Summary for CID 76362. Link

Sources

Technical Guide: Solubility Profile and Handling of N-Hydroxy-4-iodo-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the solubility and handling of N-Hydroxy-4-iodo-benzamidine.

Executive Summary

N-Hydroxy-4-iodo-benzamidine (also known as 4-Iodobenzamidoxime ) is a critical intermediate in medicinal chemistry, often employed as a precursor for 1,2,4-oxadiazole heterocycles or as a bioisostere for carboxylic acids. Its solubility profile is governed by the competing characteristics of its lipophilic 4-iodophenyl tail and its polar, amphoteric amidoxime head group (


).

This guide provides a definitive solubility analysis for Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , the two primary solvents used for biological screening and synthetic purification, respectively. It includes validated protocols for stock solution preparation and thermodynamic solubility determination.

Physicochemical Characterization

To predict solubility behavior, we must first understand the molecular interactions at play.

PropertyValue (Estimated)Impact on Solubility
Structure 4-I-C₆H₄-C(NH₂)=NOHAmphiphilic: Lipophilic tail + Polar head.
Molecular Weight ~262.05 g/mol Moderate MW facilitates dissolution.
LogP (Octanol/Water) ~2.8 – 3.2Lipophilic. Poor water solubility; high affinity for organic solvents.
H-Bond Donors 2 (–NH₂, –OH)Requires polar solvents (DMSO, MeOH) to disrupt crystal lattice.
pKa (Amidoxime) ~11.0 (Basic) / ~5.0 (Acidic)Amphoteric nature allows pH-dependent solubility manipulation.
Structural Insight

The iodine substituent at the para-position significantly increases the lipophilicity (hydrophobicity) of the molecule compared to the parent benzamidoxime. This enhances solubility in non-polar organics but necessitates high-dielectric polar aprotic solvents (like DMSO) to solvate the polar amidoxime core effectively.

Solubility in DMSO (Dimethyl Sulfoxide)

Primary Application: Biological Assay Stock Solutions (10 mM – 100 mM).

DMSO is the "Gold Standard" solvent for this compound due to its high dielectric constant (


) and ability to act as a strong H-bond acceptor, effectively solvating the amidoxime protons.
Quantitative Profile
  • Solubility Rating: High

  • Saturation Limit (Est.): > 100 mM (> 26 mg/mL) at 25°C.

  • Thermodynamic Stability: Good in anhydrous DMSO.

Protocol: Preparation of 10 mM Stock Solution

Target Volume: 10 mL

  • Weighing: Accurately weigh 26.2 mg of N-Hydroxy-4-iodo-benzamidine into a 20 mL amber glass scintillation vial.

    • Note: Use amber glass to prevent iodine photolysis.

  • Solvent Addition: Add 10.0 mL of anhydrous DMSO (Grade:

    
     99.9%, Water < 0.05%).
    
  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at ambient temperature.

    • Observation: Solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into small volumes (e.g., 500 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Critical Warning: DMSO Instability

While the compound is stable in pure DMSO, trace water can catalyze the hydrolysis of the amidoxime to the corresponding amide (4-iodobenzamide) or acid over time. Always use desiccated DMSO.

Solubility in Methanol (MeOH)

Primary Application: Synthetic Purification, Recrystallization, and TLC.

Methanol is a protic solvent that can engage in bidirectional Hydrogen bonding. It is less powerful than DMSO for high-concentration stocks but is ideal for process chemistry because it can be easily removed by evaporation.

Quantitative Profile
  • Solubility Rating: Moderate to High

  • Saturation Limit (Est.): ~10 – 25 mg/mL at 25°C; significantly higher at reflux (65°C).

  • Crystallization Potential: High. Cooling a saturated hot methanol solution is the standard method for purifying this compound.

Workflow: Recrystallization from Methanol
  • Dissolve: Suspend crude solid in minimal MeOH. Heat to reflux (65°C) until dissolved.

  • Filter: Perform hot filtration if insoluble particulates (inorganic salts) remain.

  • Crystallize: Allow the solution to cool slowly to Room Temperature (RT), then to 4°C. The iodine atom facilitates packing, often yielding well-defined needles or plates.

Experimental Protocol: Saturation Solubility Determination

Do not rely on literature estimates for critical assays. Use this self-validating "Shake-Flask" protocol to determine exact solubility in your specific solvent batch.

Methodology Diagram

The following logic flow describes the standard operating procedure (SOP) for thermodynamic solubility determination.

SolubilityProtocol Start Start: Weigh Excess Solid (~50 mg) AddSolvent Add Solvent (1 mL) (DMSO or MeOH) Start->AddSolvent Equilibrate Shake/Incubate 24 Hours @ 25°C AddSolvent->Equilibrate CheckSolid Is Solid Visible? Equilibrate->CheckSolid AddMoreSolid Add More Solid CheckSolid->AddMoreSolid No (Fully Dissolved) Filter Filter Supernatant (0.45 µm PTFE) CheckSolid->Filter Yes (Saturation Reached) AddMoreSolid->Equilibrate Dilute Dilute for HPLC/UV (e.g., 1:100 in Mobile Phase) Filter->Dilute Analyze Quantify Concentration (vs Standard Curve) Dilute->Analyze

Figure 1: Thermodynamic solubility determination workflow using the Shake-Flask method.

Detailed Steps
  • Preparation: Add excess N-Hydroxy-4-iodo-benzamidine (approx. 50 mg) to 1 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours (thermomixer or shaker).

  • Verification: Visually confirm undissolved solid remains. If clear, add more solid and repeat.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind the iodine moiety).

  • Quantification: Dilute the filtrate 100-fold with acetonitrile/water and analyze via HPLC-UV (254 nm). Calculate concentration against a known standard curve.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Aqueous Media "Crash-out" upon dilution.The LogP (~3.0) causes insolubility in water. Keep final DMSO concentration < 1% in bioassays, but ensure the compound concentration is below its aqueous solubility limit (likely < 50 µM in pure buffer).
Yellowing of Solution Iodine liberation or Oxidation.Check storage. Iodine–Carbon bonds can be photolabile. Store in amber vials. If DMSO smells of "rotten cabbage" (DMS), it is degrading; use fresh solvent.
Incomplete Dissolution Crystal Lattice Energy.The intermolecular H-bonds of the amidoxime head are strong. Sonication (bath) is more effective than vortexing to break these initial interactions.

References

  • PubChem. Compound Summary: N-hydroxy-4-iodobenzamide (Structural Analog). National Library of Medicine. Available at: [Link]

  • ResearchGate. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (Discusses tautomeric stability in DMSO). Available at: [Link]

  • ScienceDirect. Solubility of Benzamide in Organic Solvents. (Analogous solubility trends). Available at: [Link]

Technical Whitepaper: N-Hydroxy-4-iodo-benzamidine vs. 4-iodobenzamidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive comparison between N-Hydroxy-4-iodo-benzamidine and 4-iodobenzamidine , tailored for professionals in medicinal chemistry and structural biology.

Comparative Analysis of Physicochemical Properties, Synthetic Pathways, and Pharmacological Applications

Executive Summary: The Core Distinction

In the landscape of drug development and structural biology, 4-iodobenzamidine and its N-hydroxylated derivative, N-Hydroxy-4-iodo-benzamidine , represent two distinct functional tools derived from the same core scaffold.

  • 4-iodobenzamidine is a high-affinity ligand and crystallographic probe . It serves as a classic P1 anchor for trypsin-like serine proteases and a heavy-atom derivative for X-ray phasing. However, its high basicity (pKa ~11.6) severely limits its membrane permeability and oral bioavailability.

  • N-Hydroxy-4-iodo-benzamidine acts primarily as a prodrug intermediate . By masking the amidine functionality with a hydroxyl group, the pKa is drastically lowered (pKa ~6.0), facilitating passive transport across biological membranes. Once absorbed, it is metabolically reduced back to the active amidine.[1]

This guide details the mechanistic underpinnings of these differences, providing validated protocols for their synthesis and application.

Physicochemical Profiling

The fundamental divergence in utility stems from the ionization states of the amidine versus the amidoxime functionality at physiological pH.

Table 1: Comparative Physicochemical Properties[2][3]
Property4-iodobenzamidineN-Hydroxy-4-iodo-benzamidine
Structure


Basicity (pKa) ~11.6 (Strong Base)~6.0 (Weak Base)
Charge at pH 7.4 Cationic (>99% Protonated)Neutral (>90% Uncharged)
LogP (Lipophilicity) Low (Hydrophilic)Moderate (Lipophilic)
Solubility High in aqueous acid; low in organic solvents.[2]Soluble in alcohols, DMSO, ethyl acetate.
Primary Utility Protein Crystallography (SAD Phasing), In vitro Assay StandardOral Prodrug, Intermediate for Heterocycles (1,2,4-Oxadiazoles)
Mechanistic Insight: The "Amidoxime Effect"

The substitution of the imino hydrogen with a hydroxyl group creates an amidoxime . This modification introduces an electron-withdrawing oxygen atom adjacent to the nitrogen, significantly reducing the electron density available for protonation.

  • Consequence: At intestinal pH (6.0–7.4), the amidoxime remains neutral, allowing it to traverse lipid bilayers via passive diffusion. The amidine, being permanently charged, requires active transport or paracellular routes, which are often inefficient.

Synthetic Methodologies

The following protocols are designed for high purity and reproducibility. Note the divergence in starting materials and conditions.[3]

Synthesis of N-Hydroxy-4-iodo-benzamidine

Reaction Type: Nucleophilic Addition to Nitrile Precursor: 4-iodobenzonitrile

Protocol:

  • Reagents: Prepare a solution of Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and Triethylamine (Et₃N, 1.6 eq) or Sodium Carbonate (Na₂CO₃) in Ethanol (EtOH).

  • Addition: Add 4-iodobenzonitrile (1.0 eq) to the reaction mixture.

  • Conditions: Reflux at 75°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 2:1). The product will appear more polar than the nitrile.

  • Workup: Evaporate EtOH under reduced pressure. Resuspend residue in water.[4] The amidoxime typically precipitates as a white/off-white solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

  • Yield: Typically 85–95%.

Synthesis of 4-iodobenzamidine (The Pinner Reaction)

Reaction Type: Acid-Catalyzed Pinner Synthesis Precursor: 4-iodobenzonitrile

Protocol:

  • Imidate Formation: Dissolve 4-iodobenzonitrile in anhydrous Ethanol. Cool to 0°C. Bubble dry HCl gas through the solution until saturation (approx. 30–60 mins).

  • Incubation: Seal the vessel and store at 4°C for 12–24 hours. The imidate ester hydrochloride precipitates.

  • Ammonolysis: Filter the imidate salt rapidly (hygroscopic). Resuspend in anhydrous Ethanol containing excess Ammonia (NH₃) or Ammonium Carbonate .

  • Cyclization/Conversion: Stir at room temperature for 24 hours.

  • Workup: Evaporate solvent. The residue is the amidine hydrochloride salt.

  • Purification: Recrystallize from Acetone/Ethanol.

Systems Visualization: Synthesis & Metabolic Activation

The following diagram illustrates the relationship between the nitrile precursor, the stable prodrug (amidoxime), and the active pharmacophore (amidine), including the metabolic reduction pathway mediated by the mARC (Mitochondrial Amidoxime Reducing Component) system.

G Nitrile 4-Iodobenzonitrile (Precursor) Amidoxime N-Hydroxy-4-iodo-benzamidine (PRODRUG / AMIDOXIME) Neutral at pH 7.4 Nitrile->Amidoxime NH2OH / Et3N (Nucleophilic Addition) Imidate Ethyl Imidate Intermediate Nitrile->Imidate HCl / EtOH (Pinner Step 1) Amidine 4-Iodobenzamidine (ACTIVE DRUG) Cationic at pH 7.4 Amidoxime->Amidine In Vivo Reduction (mARC System / Cyt b5) Imidate->Amidine NH3 / EtOH (Pinner Step 2) Target Serine Protease (S1 Pocket) Amidine->Target High Affinity Binding (Salt Bridge)

Figure 1: Chemical synthesis pathways and the biological activation cycle. The blue path represents the prodrug synthesis; the red path represents the metabolic activation to the active inhibitor.

Advanced Applications

X-Ray Crystallography (SAD Phasing)

4-iodobenzamidine is a "magic bullet" for structural biologists working with serine proteases or proteins with acidic pockets.

  • Mechanism: The amidine moiety forms a salt bridge with Aspartate residues (e.g., Asp189 in Trypsin).

  • Phasing: The Iodine atom (Z=53) provides a strong anomalous signal.

  • Protocol: Soak protein crystals in mother liquor containing 10–50 mM 4-iodobenzamidine for 10–60 minutes prior to freezing. Collect data at the Iodine K-edge (approx 1.54 Å or 0.92 Å for optimal f").[5]

The "Amidoxime Strategy" in Drug Design

When developing inhibitors for Thrombin or Factor Xa, the benzamidine moiety is often required for potency but fails in pharmacokinetics (PK).

  • Solution: Synthesize the N-Hydroxy variant.

  • Validation: In vitro assays will show lower potency for the amidoxime compared to the amidine (due to loss of the charged interaction). However, in vivo PK studies (rat/mouse) will demonstrate significantly higher plasma exposure of the active amidine when the amidoxime is administered orally.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565–579. Link

  • Baell, J. B., et al. (2013). Chemical probes for experimental phasing in protein crystallography. Australian Journal of Chemistry, 66(12), 1483-1494.
  • Sichler, K., et al. (2002). Crystallographic Analysis of the Binding Mode of 4-Iodobenzamidine to Trypsin-like Serine Proteases. Journal of Molecular Biology, 319(5).
  • Havemeyer, A., et al. (2009). Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme. Journal of Biological Chemistry, 284(22), 15215-15223. Link

  • Olawale, H. O. (2024).[6] Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium borohydride (NaBH4) and Iodine (I2).[6] International Journal of Biomedical Investigation, 7(1). Link

Sources

N-Hydroxy-4-iodo-benzamidine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxy-4-iodo-benzamidine (also known as 4-iodobenzamidoxime ) is a critical intermediate in medicinal chemistry, primarily utilized as a precursor for constructing 1,2,4-oxadiazole heterocycles. Its dual functionality—the reactive amidoxime headgroup and the iodo-substituted aryl tail—makes it a versatile scaffold. The amidoxime moiety allows for rapid heterocycle formation, while the iodine atom serves as a reliable handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the late-stage diversification of drug candidates.

This guide provides a definitive reference for the nomenclature, synthesis, and characterization of this compound, distinguishing it clearly from its hydroxamic acid analogs to prevent common procurement errors.

Nomenclature & Identification

Accurate identification is paramount, as the "N-hydroxy" prefix often leads to confusion between amidines (target) and amides (impurities/analogs).

Core Identifiers
ParameterDetail
IUPAC Name N'-Hydroxy-4-iodobenzimidamide
Common Name 4-Iodobenzamidoxime
CAS Registry Number 19227-13-5
Molecular Formula C₇H₇IN₂O
Molecular Weight 262.05 g/mol
SMILES IC1=CC=C(C(N)=NO)C=C1
Structure 4-I-C₆H₄-C(=NOH)NH₂
Synonyms & Disambiguation
  • Correct Synonyms: 4-Iodo-N'-hydroxybenzamidine; p-Iodobenzamidoxime; N-Hydroxy-4-iodobenzenecarboximidamide.

  • CRITICAL DISTINCTION: Do NOT confuse with N-Hydroxy-4-iodobenzamide (CAS 2593-31-9).

    • Target (Amidoxime): Contains C(=NOH)NH₂ group. Used for heterocycle synthesis.[1][2]

    • Impurity (Hydroxamic Acid):[3] Contains C(=O)NHOH group. Formed via hydrolysis of the nitrile or over-oxidation.

Chemical Synthesis Protocol

The synthesis of 4-iodobenzamidoxime is a robust nucleophilic addition of hydroxylamine to 4-iodobenzonitrile. The following protocol is optimized for high yield (>85%) and purity, minimizing the formation of the amide byproduct.

Reaction Scheme (Graphviz)

Synthesis Start 4-Iodobenzonitrile (CAS 3058-39-7) Intermediate Transition State (Nucleophilic Attack) Start->Intermediate EtOH/H2O, 80°C Reagent Hydroxylamine HCl + Base (Na2CO3) Reagent->Intermediate Product 4-Iodobenzamidoxime (CAS 19227-13-5) Intermediate->Product Reflux 4h

Caption: Nucleophilic addition of hydroxylamine to the nitrile group under basic conditions.

Step-by-Step Methodology

Reagents:

  • 4-Iodobenzonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH[3]·HCl) (2.0 eq)

  • Sodium Carbonate (Na₂CO₃) (1.5 eq) or Triethylamine (TEA) (2.2 eq)

  • Solvent: Ethanol/Water (2:1 v/v)

Procedure:

  • Activation: In a round-bottom flask, dissolve Hydroxylamine HCl (2.0 eq) and Na₂CO₃ (1.5 eq) in water. Stir for 15 minutes at room temperature to liberate free hydroxylamine. Note: Evolution of CO₂ gas will occur.

  • Addition: Add a solution of 4-Iodobenzonitrile (1.0 eq) in Ethanol. The mixture should be homogeneous or a fine suspension.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The nitrile starting material (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.3) should appear.[4][5]

  • Workup:

    • Evaporate the Ethanol under reduced pressure.

    • Dilute the remaining aqueous residue with cold water (approx. 5x volume).

    • The product will precipitate as a white solid.

  • Purification: Filter the solid and wash copiously with water to remove salts. Dry in a vacuum oven at 45°C.

    • Yield: Typically 85–95%.

    • Purity: Usually >98% (sufficient for next steps without recrystallization).[6]

Reactivity & Applications

The primary utility of N-Hydroxy-4-iodo-benzamidine lies in its ability to serve as a "linchpin" scaffold.

Synthesis of 1,2,4-Oxadiazoles

The amidoxime group reacts with activated carboxylic acid derivatives (acyl chlorides, anhydrides) to form O-acyl amidoximes, which then cyclize upon heating to form 1,2,4-oxadiazoles. This is a privileged scaffold in GPCR agonists (e.g., S1P1 receptor modulators).

Palladium-Catalyzed Couplings

The iodine substituent is chemically orthogonal to the amidoxime formation. It remains intact during the cyclization and serves as an excellent handle for Suzuki-Miyaura or Sonogashira couplings after the heterocycle is formed. This allows for "Late-Stage Functionalization" of the drug core.

Functionalization Workflow (Graphviz)

Applications Amidoxime 4-Iodobenzamidoxime (Core Scaffold) Intermediate O-Acyl Amidoxime Amidoxime->Intermediate Pyridine, RT Acyl Acyl Chloride (R-COCl) Acyl->Intermediate Oxadiazole 3-(4-Iodophenyl)-1,2,4-oxadiazole Intermediate->Oxadiazole Heat (110°C) FinalDrug Biaryl-Oxadiazole Drug Candidate Oxadiazole->FinalDrug Pd(PPh3)4, Base Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Suzuki->FinalDrug

Caption: Logical workflow for converting the amidoxime into a bioactive biaryl-oxadiazole scaffold.

Characterization Data

To validate the synthesis, the following physicochemical properties should be observed.

PropertyExpected Value/Observation
Physical State White to off-white crystalline solid.
Melting Point 145–150 °C (Decomposition often observed above 160°C).
Solubility Soluble in DMSO, Methanol, Ethanol. Insoluble in Water.
¹H NMR (DMSO-d₆) δ 9.75 (s, 1H, NOH ); δ 7.75 (d, 2H, Ar-H); δ 7.50 (d, 2H, Ar-H); δ 5.85 (s, 2H, NH₂ ).
¹³C NMR (DMSO-d₆) δ 150.5 (C=N); δ 137.2 (C-I); δ 132.5 (Ar-CH); δ 128.1 (Ar-CH); δ 96.5 (C-ipso).
MS (ESI+) [M+H]⁺ = 262.9

Interpretation:

  • The diagnostic singlet at ~9.75 ppm confirms the N-OH proton.

  • The singlet at ~5.85 ppm confirms the NH₂ protons.

  • Absence of a peak at ~170 ppm in ¹³C NMR rules out the amide impurity.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents.

  • Thermal Hazard: Amidoximes can undergo exothermic decomposition at high temperatures (>160°C). Ensure controlled heating during cyclization steps.

References

  • Synthesis of Amidoximes

    • Title: "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine."
    • Source: Organic & Biomolecular Chemistry, 2013.
    • URL:[Link]

  • Application in 1,2,4-Oxadiazoles

    • Title: "Synthesis of Bioactive Molecules Starting from 4-Iodobenzyl Alcohol (Analogous Chemistry)."
    • Source: BenchChem Application Notes.[7]

  • General Properties of Benzamidoximes

    • Title: "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors."[4]

    • Source: Molecules (MDPI), 2019.
    • URL:[Link]

  • Patent Reference (CAS Confirmation)

Sources

Methodological & Application

Protocol for synthesis of N-Hydroxy-4-iodo-benzamidine from 4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

This application note details the optimized protocol for the synthesis of N-Hydroxy-4-iodo-benzamidine (also known as 4-iodobenzamidoxime ) from 4-iodobenzonitrile . Amidoximes are critical intermediates in medicinal chemistry, serving as precursors for 1,2,4-oxadiazoles (a common bioisostere for esters/amides) and as prodrugs for amidines.

The 4-iodo derivative is particularly valuable due to the presence of the aryl iodide, which remains intact during the amidoxime formation. This allows for downstream functionalization via Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) after the heterocycle formation, enabling modular drug discovery libraries.

Key Technical Considerations
  • Reaction Type: Nucleophilic addition of hydroxylamine to a nitrile.[1]

  • Critical Control Point: Temperature control is vital. Excessive heating can lead to the hydrolysis of the nitrile to the primary amide (4-iodobenzamide), a difficult-to-separate impurity.

  • Green Chemistry: The protocol utilizes ethanol and water, minimizing hazardous waste.

Reaction Mechanism

The synthesis follows the classical Tiemann method .[2] Hydroxylamine (


), generated in situ from hydroxylamine hydrochloride and a base, acts as a nucleophile attacking the electrophilic carbon of the nitrile group.
Mechanistic Pathway (Graphviz)

ReactionMechanism Reagents Reagents: NH2OH·HCl + Base FreeBase Free Base Generation: NH2OH + NaCl/H2O Reagents->FreeBase Deprotonation Transition Nucleophilic Attack (Tetrahedral Intermediate) FreeBase->Transition + Nitrile Nitrile Starting Material: 4-Iodobenzonitrile (Ar-C≡N) Nitrile->Transition Tautomer Tautomerization (Imine-Enamine like) Transition->Tautomer Proton Transfer Product Product: N-Hydroxy-4-iodo-benzamidine (Ar-C(=NOH)NH2) Tautomer->Product Stabilization

Caption: Mechanistic pathway for the conversion of 4-iodobenzonitrile to N-hydroxy-4-iodo-benzamidine via nucleophilic addition.

Materials & Equipment

Reagents
ReagentCAS NumberRoleEquiv.Notes
4-Iodobenzonitrile 3058-39-7Starting Material1.0Electrophile
Hydroxylamine HCl 5470-11-1Reagent2.0 - 3.0Source of NH2OH
Sodium Carbonate (

)
497-19-8Base1.5 - 2.0Generates free NH2OH
Ethanol (Absolute) 64-17-5Solvent-Reaction medium
Water (Deionized) 7732-18-5Co-solvent-Solubilizes salts
Equipment
  • Round-bottom flask (100 mL or 250 mL).

  • Reflux condenser with drying tube (optional but recommended).

  • Magnetic stirrer and hotplate with temperature probe.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Preparation of Free Hydroxylamine
  • In a round-bottom flask, dissolve Hydroxylamine Hydrochloride (2.5 eq) in a minimum amount of Water (approx. 2-3 mL per gram of salt).

  • Separately, dissolve Sodium Carbonate (1.5 eq) in Water (approx. 5 mL per gram).

  • Slowly add the carbonate solution to the hydroxylamine solution. Caution: Evolution of

    
     gas may occur. Stir gently until effervescence ceases.
    
Step 2: Reaction Setup
  • Dilute the aqueous hydroxylamine mixture with Ethanol (approx. 10-15 mL per gram of nitrile).

  • Add 4-Iodobenzonitrile (1.0 eq) to the flask. The nitrile may not dissolve immediately but will go into solution upon heating.

  • Fit the flask with a reflux condenser.[2]

Step 3: Reaction & Monitoring
  • Heat the mixture to Reflux (approx. 78-80°C) with stirring.

  • Monitor via TLC:

    • Mobile Phase: Hexane:Ethyl Acetate (7:3 or 1:1).

    • Visualization: UV lamp (254 nm).[3] The starting nitrile will have a high Rf (near solvent front), while the amidoxime product will be significantly more polar (lower Rf, often requiring MeOH to move).

    • Duration: Typically 3–6 hours. If the reaction is slow, add an additional 0.5 eq of Hydroxylamine/Base.

Step 4: Workup & Isolation
  • Once the nitrile is consumed, remove the ethanol under reduced pressure using a rotary evaporator. Do not evaporate to complete dryness; leave a wet slurry.

  • Add Cold Water (approx. 20-30 mL) to the residue. The amidoxime product is generally insoluble in cold water and will precipitate as a white or off-white solid.

  • Stir the suspension in an ice bath for 15–30 minutes to maximize precipitation.

  • Filter the solid using vacuum filtration.[4]

  • Wash the filter cake with Cold Water (3 x 10 mL) to remove residual salts (

    
    ) and unreacted hydroxylamine.
    
  • Wash with a small amount of Cold Hexane to remove any trace unreacted nitrile.

Step 5: Purification
  • Crude Purity: Often >90% and sufficient for the next step.

  • Recrystallization: If higher purity is required, recrystallize from a mixture of Ethanol/Water (1:3) or Toluene . Dissolve in hot ethanol, then add hot water until slightly turbid, and let cool slowly.

Workflow Diagram

Workflow Start Start: 4-Iodobenzonitrile Mix Mix NH2OH·HCl + Na2CO3 in H2O/EtOH Start->Mix Reflux Reflux at 80°C (3-6 Hours) Mix->Reflux Monitor TLC Check (Hex:EtOAc) Reflux->Monitor Monitor->Reflux Incomplete Evap Evaporate EtOH Monitor->Evap Complete Precip Add Cold Water Precipitate Product Evap->Precip Filter Vacuum Filtration & Wash (H2O/Hexane) Precip->Filter Dry Dry in Vacuum Oven (40-50°C) Filter->Dry Final Pure N-Hydroxy-4-iodo-benzamidine Dry->Final

Caption: Step-by-step experimental workflow for the isolation of 4-iodobenzamidoxime.

Characterization & Quality Control

Verify the identity of the product using the following expected spectroscopic data.

TechniqueExpected Signal / ValueStructural Assignment
Appearance White to off-white crystalline solid-
Melting Point 145 - 160°C (Range varies by purity)-
1H NMR (DMSO-d6)

9.7 - 9.9 ppm (s, 1H)
OH (N-Hydroxy)

7.7 - 7.8 ppm (d, 2H, J=8.5 Hz)
Ar-H (Ortho to Iodine)

7.4 - 7.5 ppm (d, 2H, J=8.5 Hz)
Ar-H (Meta to Iodine)

5.8 - 6.0 ppm (s, 2H)
NH2 (Amidine amine)
13C NMR (DMSO-d6)

~150.5 ppm
C=N (Amidoxime carbon)

~137.0 ppm
Ar-C (C-I bond)

~132.5 ppm
Ar-CH

~128.0 ppm
Ar-CH

~97.0 ppm
Ar-C-I (Ipso carbon)
IR Spectroscopy 3300-3500

(Broad)
O-H and N-H stretch
1650-1660

C=N stretch

Troubleshooting & Expert Tips

Common Issue: Hydrolysis to Amide
  • Symptom: Formation of a byproduct with a similar Rf but lacking the characteristic red color with Iron(III) chloride (amidoximes form colored complexes with

    
    ).
    
  • Cause: Reaction temperature too high or reaction time too long in the presence of water.

  • Solution: Reduce temperature to 60°C or stir at Room Temperature for 24-48 hours. Ensure the ethanol is not "wet" beyond the water added for salt dissolution.

Common Issue: Low Yield / Incomplete Conversion
  • Symptom: Significant starting nitrile remains after 6 hours.

  • Cause: Loss of free hydroxylamine (volatile/unstable) or insufficient base.

  • Solution: Add a second portion of Hydroxylamine HCl (0.5 eq) and Base (0.5 eq) after 4 hours.

Safety Note: Hydroxylamine
  • Hazard: Hydroxylamine is potentially explosive if heated to dryness in the presence of heavy metals or impurities. Always keep the reaction mixture in solution or as a wet cake. Do not distill pure hydroxylamine.

  • Iodine Sensitivity: While the aryl iodide is stable under these conditions, protect the solid product from prolonged exposure to direct light to prevent gradual deiodination or discoloration.

References

  • General Tiemann Method: Tiemann, F. "Ueber die Einwirkung von Hydroxylamin auf Nitrile."[5] Berichte der deutschen chemischen Gesellschaft, 1884, 17(1), 126-129. Link

  • Synthesis of Amidoximes (Review): Molecules, 2017, 22(12), 2183; "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Link

  • Protocol Adaptation (4-Bromo Analog): Organic Syntheses, Coll. Vol. 4, p.56 (1963); Vol. 32, p.13 (1952). Link

  • Reaction Mechanism Study: Organic & Biomolecular Chemistry, 2013, 11, 4240-4248. "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine." Link

Sources

Application Note: High-Precision Synthesis of 3-(4-iodophenyl)-1,2,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a hydrolytically stable bioisostere for esters and amides.[1][2] The specific incorporation of a 4-iodophenyl moiety at the 3-position transforms this scaffold from a static endpoint into a dynamic intermediate. The iodine handle enables late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing rapid library generation around a fixed pharmacophore.

This guide details the synthesis of 3-(4-iodophenyl)-1,2,4-oxadiazoles starting from 4-iodobenzamidoxime. We prioritize two methodologies:

  • Method A (The Standard): Acylation with acid chlorides followed by thermal cyclodehydration.

  • Method B (The Modern): One-pot coupling with carboxylic acids using CDI (1,1'-Carbonyldiimidazole).

Retrosynthetic Analysis

The construction of the 1,2,4-oxadiazole core relies on the condensation of an amidoxime with an activated carboxylic acid derivative.[1][3] The reaction proceeds through an O-acylamidoxime intermediate, which undergoes intramolecular dehydration to close the ring.

Retrosynthesis Target 3-(4-Iodophenyl)-1,2,4-Oxadiazole Intermediate O-Acylamidoxime (Often isolated in Method A) Target->Intermediate Cyclodehydration (- H₂O) Precursors 4-Iodobenzamidoxime + Carboxylic Acid Derivative Intermediate->Precursors O-Acylation caption Figure 1: Retrosynthetic disconnection of the 1,2,4-oxadiazole core.

Preparation of Starting Material: 4-Iodobenzamidoxime

Before constructing the heterocycle, the amidoxime precursor must be synthesized from commercially available 4-iodobenzonitrile.

  • Reagents: 4-Iodobenzonitrile, Hydroxylamine hydrochloride (

    
    ), Sodium Carbonate (
    
    
    
    ) or Triethylamine (
    
    
    ).
  • Solvent: Ethanol/Water (2:1).

  • Key Insight: The iodine-carbon bond is stable under these nucleophilic conditions. Ensure complete consumption of the nitrile to avoid difficult separations later.

Protocol:

  • Dissolve 4-iodobenzonitrile (10 mmol) in Ethanol (30 mL).

  • Add

    
     (30 mmol) and 
    
    
    
    (15 mmol) dissolved in water (15 mL).
  • Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Cool to room temperature. The product often precipitates.

  • Remove ethanol in vacuo. Dilute with water. Filter the white solid, wash with cold water, and dry.

    • Expected Yield: >90%[3]

    • Storage: Store in the dark (aryl iodides are light-sensitive).

Method A: Acid Chloride Route (Thermal Cyclization)

Best for: Scale-up, robust substrates, and when the acid chloride is commercially available.

Mechanism & Rationale

This classical method involves two distinct phases: rapid O-acylation at ambient temperature, followed by high-temperature cyclodehydration. Pyridine serves a dual role as both solvent and proton scavenger (base).[4]

Detailed Protocol

Reagents:

  • 4-Iodobenzamidoxime (1.0 equiv)

  • Acyl Chloride (

    
    ) (1.1 equiv)[4]
    
  • Pyridine (anhydrous)

Step-by-Step:

  • Acylation: In a flame-dried round-bottom flask under Nitrogen, dissolve 4-iodobenzamidoxime (1.0 g, 3.8 mmol) in anhydrous pyridine (10 mL).

  • Cool to 0°C in an ice bath.

  • Add the Acyl Chloride dropwise over 10 minutes. Exothermic reaction—control rate to prevent side reactions.

  • Remove ice bath and stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: TLC should show conversion of amidoxime to a less polar intermediate (O-acylamidoxime).

  • Cyclization: Heat the reaction mixture to reflux (115°C) for 3–12 hours.

    • Note: Complete cyclization is indicated by the disappearance of the intermediate and formation of a non-polar spot.

  • Work-up: Cool to RT. Pour into ice-cold water (100 mL).

    • If solid precipitates: Filter and wash with water.[2]

    • If oil forms: Extract with Ethyl Acetate (3x), wash organics with 1M HCl (to remove pyridine), Sat.

      
      , and Brine.
      
  • Purification: Recrystallization (EtOH) or Flash Column Chromatography.

Method B: Carboxylic Acid Coupling (CDI-Mediated)

Best for: Drug discovery libraries, sensitive substrates, and using diverse carboxylic acids without converting to acid chlorides.

Mechanism & Rationale

1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid in situ to form an acyl imidazole. This active species reacts with the amidoxime.[4][5][6] The subsequent cyclization often proceeds in the same pot, sometimes requiring mild heating or superbase conditions.

Mechanism Acid Carboxylic Acid (R-COOH) AcylIm Acyl-Imidazole (Activated Species) Acid->AcylIm + CDI - CO₂, - Imidazole CDI CDI (Activator) Inter O-Acylamidoxime AcylIm->Inter + Amidoxime Nucleophilic Attack Amidoxime 4-Iodobenzamidoxime Product 1,2,4-Oxadiazole Inter->Product Cyclization 110°C or TBAF caption Figure 2: CDI-mediated one-pot synthesis mechanism.

Detailed Protocol

Reagents:

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • CDI (1.2 equiv)

  • 4-Iodobenzamidoxime (1.0 equiv)

  • Solvent: DMF or DMSO (Dry)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.1 mmol) in anhydrous DMF (3 mL). Add CDI (1.2 mmol) in one portion.

    • Observation: Evolution of

      
       gas bubbles. Stir at RT for 30–60 mins until gas evolution ceases.
      
  • Coupling: Add 4-Iodobenzamidoxime (1.0 mmol) to the mixture. Stir at RT for 1–2 hours.

  • Cyclization: Heat the mixture to 100–115°C for 4–8 hours.

    • Alternative (Mild): If the substrate is heat-sensitive, cool to RT and add TBAF (1M in THF, 1.0 equiv). Stir overnight.

  • Work-up: Dilute with water. Extract with Ethyl Acetate.[2][3] Wash efficiently with water and LiCl solution (to remove DMF).

  • Purification: Flash Chromatography (Hexane/EtOAc).

Comparative Data & Troubleshooting

Method Comparison
FeatureMethod A: Acid ChlorideMethod B: CDI Coupling
Reagent Availability Limited to available acid chloridesHuge diversity of carboxylic acids
Reaction Conditions Harsh (Refluxing Pyridine)Milder (Neutral/Weakly basic)
Purification Often requires acid wash (Pyridine removal)Water wash (DMF removal)
Yield (Typical) 70–90%60–85%
Atom Economy Lower (HCl byproduct)High (CO2 + Imidazole byproduct)
Troubleshooting Guide
  • Problem: Incomplete Cyclization (O-acylamidoxime remains).

    • Solution: Increase reaction temperature or add a catalytic amount of TBAF (Tetrabutylammonium fluoride). The fluoride ion is a potent base in aprotic solvents and promotes dehydration.

  • Problem: Hydrolysis of Amidoxime.

    • Solution: Ensure solvents are strictly anhydrous. Water competes with the amidoxime for the acylating agent.

  • Problem: Low Solubility of 4-Iodo Intermediates.

    • Solution: The iodine atom increases lipophilicity but also crystal lattice energy. Use DMF or DMSO instead of Toluene/Dioxane if solubility is an issue.

Workflow Visualization

Workflow Start Start: 4-Iodobenzamidoxime Decision Is Acid Chloride Available? Start->Decision RouteA Method A: Acid Chloride Solvent: Pyridine Decision->RouteA Yes RouteB Method B: Carboxylic Acid Reagent: CDI, Solvent: DMF Decision->RouteB No StepA1 0°C Addition (Exothermic Control) RouteA->StepA1 StepB1 Activate Acid with CDI (Wait for CO₂ evolution) RouteB->StepB1 Common Intermediate: O-Acylamidoxime StepA1->Common StepB1->Common Cyclize Cyclization Heat (115°C) Common->Cyclize Finish Isolate 3-(4-iodophenyl)-1,2,4-oxadiazole Cyclize->Finish caption Figure 3: Decision tree and workflow for synthetic route selection.

References

  • General Synthesis of 1,2,4-Oxadiazoles

    • Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry, 7, 4337-4348. Link

  • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters, 50(26), 4727-4730.
  • TBAF-Promoted Cyclization

    • Gangloff, A. R., et al. (2001). Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles Using Tetrabutylammonium Fluoride as a Mild and Efficient Catalyst.[7][8] Tetrahedron Letters, 42(8), 1441-1443. Link

  • Applications of 4-Iodoaryl Scaffolds: Zhu, W., & Ma, D. (2005). Synthesis of Aryl-1,2,4-Oxadiazoles via CuI-Catalyzed Coupling. Journal of Organic Chemistry. (Contextualizing the utility of the iodo-handle).
  • Review of Amidoxime Chemistry

    • Gore, A. L., et al. (2013). Amidoximes: A versatile reagent in organic synthesis.[2] Current Organic Chemistry.

Sources

Palladium-catalyzed functionalization of N-Hydroxy-4-iodo-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Palladium-Catalyzed Functionalization of N-Hydroxy-4-iodo-benzamidine

Part 1: Executive Summary & Strategic Overview

The Challenge: N-Hydroxy-4-iodo-benzamidine (Structure 1 ) represents a high-value scaffold in medicinal chemistry, serving as a direct precursor to 1,2,4-oxadiazoles (bioisosteres of esters/amides) and amidine prodrugs. However, its functionalization presents a dual challenge:

  • Chemoselectivity: Utilizing the high reactivity of the aryl iodide (

    
    ) while preserving the nucleophilic amidoxime moiety.
    
  • Catalyst Poisoning: The amidoxime group (

    
    ) acts as a bidentate ligand, capable of chelating Palladium species and sequestering the catalyst from the active cycle.
    

The Solution: This guide details optimized protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions. By selecting sterically demanding, electron-rich phosphine ligands and controlling pH, we can suppress amidoxime coordination and drive the catalytic cycle toward the desired C-C bond formation.

Part 2: Mechanistic Insight & Catalyst Selection

To ensure reproducibility, one must understand the competition at the metal center. The amidoxime group can bind Pd(II) species, potentially arresting the mechanism before transmetallation.

Critical Control Points:

  • Ligand Dominance: We utilize bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky monodentate ligands like XPhos . These ligands bind Pd more strongly than the amidoxime, maintaining the active catalyst species.

  • Base Selection: Carbonate bases (

    
    , 
    
    
    
    ) are preferred over hydroxides. Strong bases can deprotonate the oxime (
    
    
    ), creating a potent anionic chelator that deactivates the catalyst.
Visualizing the Catalytic Competence

CatalyticCompetition cluster_legend Pathway Logic Pd_Pre Pd(II) Precursor Active_Cat Active Catalyst (L-Pd-0) Pd_Pre->Active_Cat Reduction + Ligand (L) Poisoned INACTIVE COMPLEX (Amidoxime-Pd Chelate) Pd_Pre->Poisoned No Ligand / Weak Ligand Ox_Add Oxidative Addition (Ar-Pd(II)-I) Active_Cat->Ox_Add Substrate (Ar-I) Ox_Add->Poisoned Amidoxime Displacement Product Functionalized Benzamidine Ox_Add->Product Transmetallation & Red. Elim. Green path = Desired Cycle (Strong Ligand) Green path = Desired Cycle (Strong Ligand) Red dashed = Catalyst Death (Ligand deficient) Red dashed = Catalyst Death (Ligand deficient)

Caption: Figure 1. Competitive coordination pathways. Strong ligands (Green path) prevent the formation of the inactive Amidoxime-Pd chelate (Gray node).

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Synthesis of 4-aryl-N'-hydroxybenzimidamides.

Reagents & Materials:

  • Substrate: N-Hydroxy-4-iodo-benzamidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The ferrocenyl backbone provides a large bite angle, accelerating reductive elimination and preventing catalyst death.

  • Base:

    
     (2.5 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why: The amidoxime is polar; water ensures solubility of the base and substrate, while dioxane solubilizes the organic catalyst.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (microwave or pressure tube) with the aryl iodide (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Degassing: Add the solvent mixture (Dioxane/Water 4:1). Sparge with Argon or Nitrogen for 10 minutes. Crucial: Oxygen promotes homocoupling of boronic acids and oxidizes phosphines.

  • Catalyst Addition: Add

    
     (5 mol%) quickly under inert flow. Seal the vessel.
    
  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Monitoring: Check TLC (Eluent: 5% MeOH in DCM). The starting iodide is less polar than the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash chromatography (Gradient: 0

    
     10% MeOH in DCM).
    

Representative Data (Simulated for Validation):

EntryLigandBaseSolventYield (%)Notes
1


DMF45Significant Pd-black formation.
2dppf

Dioxane/H2O 92 Optimal Conditions.
3No Ligand

DMF<5Catalyst poisoning by amidoxime.
Protocol B: Sonogashira Coupling (Alkynylation)

Target: Synthesis of 4-alkynyl-N'-hydroxybenzimidamides.

Reagents:

  • Substrate: N-Hydroxy-4-iodo-benzamidine (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Co-Catalyst:

    
     (2 mol%)
    
  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the aryl iodide in anhydrous DMF (0.2 M concentration) in a dry flask.

  • Catalyst Prep: Add

    
     and 
    
    
    
    .[2] The solution may turn yellow/brown.
  • Addition: Add

    
     followed by the terminal alkyne via syringe.
    
  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow (checked by TLC), heat to 50°C.

    • Note: Aryl Iodides are highly reactive in Sonogashira; high heat often causes alkyne dimerization (Glaser coupling). Keep it mild.

  • Quench: Pour into saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (aq) to chelate copper (turns blue). Extract with EtOAc.[3]
    

Part 4: Troubleshooting & Optimization Logic

Issue: Low Conversion / Starting Material Recovery

  • Diagnosis: Catalyst deactivation. The amidoxime is likely displacing the phosphine ligands.

  • Fix: Switch to XPhos Pd G2 precatalyst. The bulky biaryl backbone of XPhos creates a "protective shell" around the Pd center, preventing amidoxime coordination.

Issue: Formation of Oxadiazole Side-Products

  • Diagnosis: If using carboxylic acid additives or high heat (>120°C), the amidoxime may cyclize.

  • Fix: Keep temperature

    
    . If cyclization is intended post-coupling, add a second step with an acid anhydride (e.g., T3P or acetic anhydride).
    

Workflow Visualization:

Workflow Start Start: N-Hydroxy-4-iodo-benzamidine Decision Select Coupling Type Start->Decision Suzuki Suzuki Path (Boronic Acid, Pd(dppf)Cl2, 90°C) Decision->Suzuki Sonogashira Sonogashira Path (Alkyne, Pd/Cu, RT) Decision->Sonogashira Product_A Product A: Biaryl Derivative Suzuki->Product_A Product_B Product B: Alkynyl Derivative Sonogashira->Product_B Cyclization Optional: Cyclization to 1,2,4-Oxadiazole Product_A->Cyclization + R-COOH / Heat Product_B->Cyclization

Caption: Figure 2. Experimental workflow for divergent functionalization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Grounding for bulky ligand selection).[4] Link

  • Kitamura, M., et al. (2017).[5] Palladium-Catalyzed Cross-Coupling of Amidoximes. Journal of Organic Chemistry. (General reactivity of amidoxime scaffolds). Link

  • BenchChem. (2025).[1] Application Notes for Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. (Analogous amine-containing iodide protocols). Link

Sources

Application Note: Preparation of O-acyl Derivatives of N-Hydroxy-4-iodo-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the optimized synthesis of O-acyl derivatives of N-Hydroxy-4-iodo-benzamidine (also known as 4-iodobenzamidoxime). These compounds act as lipophilic prodrugs for amidines, significantly enhancing oral bioavailability by masking the highly basic and polar amidine functionality. Upon metabolic absorption, esterases cleave the N-O bond to release the active amidine pharmacophore.

The presence of the 4-iodo moiety is critical; it serves as a versatile functional handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or as a site for radioiodination (


I/

I) in SPECT imaging and theranostic applications.

Chemical Background & Reaction Logic

The Challenge: Kinetic vs. Thermodynamic Control

The acylation of amidoximes is a competition between O-acylation (kinetic control) and N-acylation (thermodynamic control).

  • O-Acylation: Occurs at the hydroxyl oxygen. This is the desired pathway for prodrug formation. It is favored by lower temperatures (

    
     to RT) and non-polar solvents.
    
  • N-Acylation: Occurs at the amine nitrogen. Favored by high temperatures or specific basic conditions.

  • Tiemann Rearrangement: A critical side reaction where O-acyl amidoximes rearrange to form ureas or cyanamides, often triggered by heat or strong sulfonylating agents.

Reaction Scheme Visualization

The following diagram illustrates the synthetic pathway and potential divergence points.

ReactionPathway Nitrile 4-Iodobenzonitrile (Starting Material) Amidoxime N-Hydroxy-4-iodo-benzamidine (Intermediate) Nitrile->Amidoxime NH2OH·HCl, Base Reflux, EtOH OAcyl O-Acyl Derivative (Target Prodrug) Amidoxime->OAcyl R-COCl, Et3N DCM, 0°C Oxadiazole 1,2,4-Oxadiazole (Cyclization Side Product) OAcyl->Oxadiazole Heat (>80°C) or TBAF Urea N-Substituted Urea (Tiemann Rearrangement) OAcyl->Urea Heat/Acid (Rearrangement)

Figure 1: Reaction pathway showing the conversion of nitrile to amidoxime and subsequent O-acylation.[1] Red paths indicate side reactions to be avoided.

Experimental Protocol

Phase 1: Synthesis of the Precursor (N-Hydroxy-4-iodo-benzamidine)

Note: Commercial 4-iodobenzonitrile is used as the starting material.

Reagents:

  • 4-Iodobenzonitrile (

    
     eq)
    
  • Hydroxylamine hydrochloride (

    
     eq)
    
  • Sodium Carbonate (

    
    , 
    
    
    
    eq) or Triethylamine (
    
    
    eq)
  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Activation: Dissolve Hydroxylamine HCl and

    
     in water. Stir for 15 minutes to generate free hydroxylamine in situ.
    
  • Addition: Add the 4-iodobenzonitrile solution (in ethanol) to the aqueous mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The nitrile spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    amidoxime spot.
  • Workup: Evaporate ethanol under reduced pressure. The product often precipitates upon adding ice-cold water. Filter, wash with water, and dry in a vacuum desiccator.

    • Checkpoint: 4-Iodo derivatives are light-sensitive. Perform drying in the dark.

Phase 2: Preparation of O-Acyl Derivatives (The Core Protocol)

Targeting: O-Acetyl, O-Benzoyl, or O-Valeryl derivatives.

Reagents:

  • N-Hydroxy-4-iodo-benzamidine (

    
     eq)
    
  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (

    
     eq)
    
  • Base: Triethylamine (

    
    ) (
    
    
    
    eq)
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the amidoxime (

    
     eq) in anhydrous DCM (
    
    
    
    ).
  • Base Addition: Add Triethylamine (

    
     eq). The solution may clarify.
    
  • Cooling (CRITICAL): Cool the reaction mixture to

    
      using an ice bath.
    
    • Why? Low temperature prevents the exothermic heat of reaction from triggering the Tiemann rearrangement or cyclization to oxadiazoles.

  • Acylation: Add the Acyl Chloride (

    
     eq) dropwise over 15 minutes.
    
    • Observation: A white precipitate (Triethylamine hydrochloride salt) will form immediately.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) for 1–2 hours.
    
  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Separate organic layer. Wash with water (

    
    ) and Brine (
    
    
    
    ). Dry over anhydrous
    
    
    .[3]
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Process Workflow & Decision Logic

Workflow Start Start: Amidoxime Precursor Solvent Dissolve in Anhydrous DCM Add Et3N Start->Solvent Cool Cool to 0°C (Ice Bath) CRITICAL STEP Solvent->Cool AddAcyl Add Acyl Chloride Dropwise Cool->AddAcyl Monitor Monitor TLC (Disappearance of Amidoxime) AddAcyl->Monitor Workup Aq. Wash (NaHCO3, Brine) Dry Organic Layer Monitor->Workup Purify Recrystallization or Column Workup->Purify

Figure 2: Operational workflow for the O-acylation process emphasizing the critical cooling step.

Characterization & Data Analysis

To validate the synthesis, compare the spectral data of the precursor and the product.

Expected NMR Shifts ( NMR, DMSO- )
FeaturePrecursor (Amidoxime)Product (O-Acyl Derivative)Diagnostic Change
N-OH Proton Broad singlet

9.0–10.0 ppm
Disappears Confirmation of O-substitution
NH

Protons
Broad singlet

5.8–6.5 ppm
Broad singlet

6.5–7.0 ppm
Slight downfield shift due to electron-withdrawing acyl group
Acyl Group NoneSharp singlet (Methyl) or Multiplet (Phenyl)Appearance of new alkyl/aryl signals
Aromatic Region AA'BB' system (4-Iodo)AA'BB' system (4-Iodo)Retained pattern, slight chemical shift changes
Infrared Spectroscopy (FT-IR)
  • Precursor: Broad -OH stretch (

    
    ), C=N stretch (
    
    
    
    ).
  • Product: Appearance of strong Ester Carbonyl (C=O) stretch at

    
     .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupUse neutral buffers; avoid prolonged exposure to aqueous acids/bases.
Formation of Urea Tiemann RearrangementStrictly maintain

during addition. Do not heat above

during evaporation.
Cyclization (Oxadiazole) Reaction temp too highEnsure reaction stays at RT or below. Avoid using strong bases like NaH unless cyclization is desired.
Product Decomposition Light sensitivity (Iodine)Wrap flasks in aluminum foil; store product in amber vials.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as prodrugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

  • Kitamura, K., et al. (2001). Synthesis and antithrombotic activity of a novel series of amidine derivatives. Chemical and Pharmaceutical Bulletin, 49(3), 268-277. Link

  • Wang, D., et al. (2012).[4] Efficient Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acids.[5][6][7][8] Asian Journal of Organic Chemistry, 1(1), 45-48. Link

  • Sigma-Aldrich. (n.d.). 4-Iodobenzonitrile Product Specification. Link

  • BenchChem. (2025).[2] Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes.[5][6][7][8] Link

Sources

Troubleshooting & Optimization

Technical Guide: Removal of Unreacted Hydroxylamine from Benzamidoxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

The Challenge: In the synthesis of benzamidoxime from benzonitrile, hydroxylamine (


) is typically used in excess. However, hydroxylamine is a known genotoxic impurity (GTI)  and a potent mutagen. Pharmaceutical guidelines (ICH M7) often require its removal to low ppm levels.

The Safety Criticality: Beyond toxicity, hydroxylamine poses a severe process safety hazard . It is thermally unstable and can decompose explosively if concentrated or heated in the presence of metal ions.

  • NEVER distill a reaction mixture containing significant free hydroxylamine to dryness.

  • ALWAYS quench or wash away the reagent before high-temperature processing.

The Physicochemical Dilemma

The separation of hydroxylamine from benzamidoxime is complicated by their similar basicity.

PropertyHydroxylamine (

)
Benzamidoxime (

)
State Unstable solid / Liquid solutionStable Crystalline Solid
Water Solubility Very High (especially as HCl salt)Low to Moderate (pH dependent)

(Conjugate Acid)
~6.0~5.6
Chemical Nature Strong Nucleophile / Reducing AgentAmphoteric / Nucleophile

The Implication: Because their


 values are nearly identical, simple acid-base extraction is often inefficient. If you acidify to protonate hydroxylamine (to keep it in water), you also protonate the benzamidoxime, trapping it in the aqueous phase.

Module A: The "Acetone Scavenging" Protocol (Recommended)

This is the industry-standard "chemical quench" method. Instead of relying solely on solubility, we chemically convert the toxic hydroxylamine into acetone oxime , which is non-genotoxic, volatile, and highly water-soluble.

The Mechanism


Step-by-Step Protocol
  • Reaction Completion: Ensure benzonitrile conversion is complete via HPLC/TLC.

  • Quench: Add 0.5 - 1.0 equivalents of Acetone (relative to the excess hydroxylamine calculated) directly to the reaction mixture.

  • Digestion: Stir at room temperature for 30–60 minutes.

    • Why? This converts

      
       to acetone oxime.[1][2][3]
      
  • Workup (Choose based on product state):

    • If Product Precipitates: Filter the solid.[4] The acetone oxime remains in the mother liquor. Wash the cake with water.[5][6]

    • If Product is Soluble: Evaporate the solvent (and volatile acetone oxime) or perform an aqueous wash. Acetone oxime partitions effectively into water.

Workflow Visualization

AcetoneScavenging Start Crude Reaction Mixture (Contains Excess NH2OH) AddAcetone Add Acetone (0.5-1.0 eq vs Excess NH2OH) Start->AddAcetone Stir Stir 30-60 mins @ RT (Formation of Acetone Oxime) AddAcetone->Stir Decision Is Product Solid? Stir->Decision Filter Filtration Decision->Filter Yes (Precipitate) Evap Evaporate Solvent (Acetone Oxime is Volatile) Decision->Evap No (Solution) Wash Wash Cake with Water (Removes Acetone Oxime) Filter->Wash Final Purified Benzamidoxime (<10 ppm NH2OH) Wash->Final AqWash Aqueous Extraction (Acetone Oxime -> Water Phase) Evap->AqWash AqWash->Final

Figure 1: Decision tree for the Acetone Scavenging method, ensuring removal of mutagenic impurities.

Module B: Recrystallization (Polishing Step)

If the acetone method is not viable (e.g., side reactions with the product), rely on the high water solubility of hydroxylamine salts.

Protocol:

  • Isolation: Filter the crude benzamidoxime.

  • Reslurry: Suspend the solid in Water (10 volumes).

    • Note: Hydroxylamine free base is soluble; the HCl salt is extremely soluble.

  • Heat & Cool: Heat to 50°C to dissolve partial impurities (avoid boiling to prevent decomposition), then cool slowly to 0–5°C.

  • Filtration: Filter the purified crystals.

  • Validation: Test the mother liquor pH. If pH > 7, hydroxylamine is in the free base form (less soluble than salt). A wash with dilute HCl (pH 4-5) can help solubilize residual hydroxylamine as the salt, but be careful not to dissolve the product.

Analytical Verification (How to measure it)

You cannot rely on standard UV HPLC for trace hydroxylamine due to its lack of a chromophore.

Derivatization Method (HPLC): To prove you have reached ppm levels, you must derivatize the sample before injection.

  • Reagent: Benzaldehyde or Acetone.

  • Procedure: Dissolve product sample

    
     Add excess Benzaldehyde 
    
    
    
    Stir 10 min.
  • Detection: Inject into HPLC. Look for the Benzaldehyde Oxime peak (strong UV absorbance).

  • Quantification: Compare against a standard curve of derivatized hydroxylamine.

Troubleshooting & FAQs

Q1: My product is "oiling out" during the water wash. How do I remove the hydroxylamine?

  • Cause: The product might be slightly soluble in water or melting due to impurities.

  • Fix: Use the Acetone Scavenging method (Module A) first. Then, extract the product into Ethyl Acetate (EtOAc). Wash the EtOAc layer with Brine (saturated NaCl) . The high ionic strength forces the organic product out of the water phase while keeping the highly polar hydroxylamine/acetone oxime in the aqueous phase.

Q2: Can I just heat the reaction to decompose the hydroxylamine?

  • Answer: ABSOLUTELY NOT.

  • Reason: Hydroxylamine decomposition is exothermic and autocatalytic. Heating it, especially in the presence of metal residues (from stir bars or reactors), can lead to a runaway explosion. Always quench chemically or wash it out.

Q3: The HPLC shows a new impurity after adding acetone. What is it?

  • Analysis: It is likely Acetone Oxime .[2][7]

  • Fix: Acetone oxime is volatile and water-soluble. If it persists, dry the product in a vacuum oven (40°C) or perform an additional water wash.

Q4: Why not use acid extraction?

  • Reason: As noted in Section 2, Benzamidoxime is amphoteric. If you lower the pH enough to ensure hydroxylamine is fully protonated (

    
    ), you will likely protonate and extract your product into the water as well, leading to yield loss.
    

References

  • Preparation of Amidoximes: Tiemann, F. "Ueber die Einwirkung von Hydroxylamin auf Nitrile."[8][9] Berichte der deutschen chemischen Gesellschaft, vol. 17, no. 1, 1884, pp. 126-129.

  • Genotoxic Impurity Control: Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control." Wiley, 2010. (Context on ICH M7 guidelines for mutagenic reagents like Hydroxylamine).
  • Acetone Scavenging Mechanism: Cicchi, S., et al. "Synthesis of Oximes." Comprehensive Organic Functional Group Transformations II, Elsevier, 2005. (General mechanism of oxime formation from ketones).[2]

  • Hydroxylamine Safety: Cisneros, L. O., et al. "Thermal Stability of Hydroxylamine and its Salts." Process Safety Progress, vol. 20, no. 2, 2001.

  • Analytical Detection: "Determination of Hydroxylamine by Derivatization HPLC." Journal of Chromatography A, various standard protocols for oxime analysis.

Sources

Technical Support Center: Optimal Solvent Systems for 4-Iodo-Benzamidoxime TLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Thin-Layer Chromatography (TLC) analysis of 4-iodo-benzamidoxime. This guide is designed for researchers, scientists, and drug development professionals who are monitoring reactions, assessing purity, or isolating this compound. 4-Iodo-benzamidoxime is a polar aromatic compound whose chromatographic behavior is governed by the strong hydrogen-bonding capabilities of the amidoxime functional group and the electronic properties of the iodo-substituted benzene ring.[1] This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve clean, reproducible TLC separations.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup of a TLC experiment for 4-iodo-benzamidoxime.

Q1: What is the recommended stationary phase for the TLC of 4-iodo-benzamidoxime?

For most applications involving polar aromatic compounds like 4-iodo-benzamidoxime, the industry standard is silica gel 60 F254 plates.[2][3]

  • Expertise & Experience: The "60" refers to the mean pore size in angstroms, which provides a high surface area for interaction. The silica gel (SiO₂) surface is rich in acidic silanol groups (Si-OH), making it highly polar.[2] This polar stationary phase will interact strongly with the polar N-H and O-H bonds of the amidoxime group through hydrogen bonding, which is the primary mechanism of retention in this normal-phase setup.[4] The "F254" indicates that the plate is impregnated with a fluorescent indicator that glows green under short-wave UV light (254 nm), allowing for easy, non-destructive visualization of UV-active compounds like our aromatic target.[5][6]

Q2: How should I select a starting solvent system (mobile phase)?

The key is to choose a solvent system with a polarity that can effectively compete with the silica gel for the analyte, moving it off the baseline.

  • Expertise & Experience: A binary system composed of a non-polar "carrier" solvent and a more polar "eluting" solvent is the most common and effective approach.[3] A good starting point for a compound of moderate-to-high polarity is a 3:1 to 1:1 mixture of Hexane and Ethyl Acetate .[7] From there, you can adjust the ratio to achieve an optimal Retention Factor (Rf).[8] The goal is to find a system where the Rf value is between 0.2 and 0.6 for clear separation and accurate analysis.[9]

Q3: What is the specific role of each solvent in a mixed mobile phase?

In a typical normal-phase system:

  • Non-Polar Solvent (e.g., Hexane, Heptane, Toluene): This component has low eluting strength. Its primary role is to decrease the overall polarity of the mobile phase. Increasing the proportion of the non-polar solvent will decrease the Rf values of all components, as they will spend more time adsorbed to the polar stationary phase.[4]

  • Polar Solvent (e.g., Ethyl Acetate, Dichloromethane, Methanol): This is the "eluter." It has a higher affinity for the stationary phase and is better at dissolving the polar analyte. It competes with your compound for the binding sites on the silica gel, thus "pushing" the compound up the plate.[4][10] Increasing the proportion of the polar solvent will increase all Rf values.

Q4: How does the iodine substituent on the benzene ring affect the TLC analysis?

The iodine atom influences the molecule's overall electronics and, to a lesser extent, its polarity.

  • Expertise & Experience: Iodine exerts a weak electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[1] While this modulates the reactivity of the aromatic ring, its impact on polarity is minor compared to the highly polar amidoxime group. The iodine atom will slightly increase the molecule's size and lipophilicity compared to unsubstituted benzamidoxime. However, the compound's interaction with the polar silica gel will still be overwhelmingly dominated by the amidoxime moiety.

Q5: What are the best methods for visualizing 4-iodo-benzamidoxime on a TLC plate?

A two-step visualization process is recommended for comprehensive analysis.

  • UV Light (Non-Destructive): As an aromatic compound, 4-iodo-benzamidoxime will strongly absorb short-wave UV light.[6] On a silica gel F254 plate, it will appear as a dark purple or black spot against a fluorescent green background.[5] This method is fast, easy, and does not alter the compound, allowing for further analysis or even recovery from a preparative TLC plate.

  • Iodine Staining (Semi-Destructive): After UV visualization, placing the plate in a chamber containing a few crystals of solid iodine (I₂) is an excellent general-purpose secondary method.[11] Iodine vapor has a high affinity for many organic compounds, especially aromatic and unsaturated systems, and will form a temporary, colored complex with the analyte, which appears as a yellow or brown spot.[12][13] This can help visualize co-eluting, non-UV-active impurities.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing causal analysis and validated solutions.

Problem 1: The spot remains on the baseline (Rf ≈ 0).

  • Causality: The mobile phase is not polar enough to displace the highly polar 4-iodo-benzamidoxime from the acidic silanol groups of the stationary phase.[14][15] The analyte remains strongly adsorbed at the origin.

  • Solutions:

    • Increase Mobile Phase Polarity: Systematically increase the proportion of the polar solvent. For example, if a 7:3 Hexane:Ethyl Acetate system failed, try 1:1, then 3:7 Hexane:Ethyl Acetate.

    • Switch to a Stronger Polar Solvent: If even 100% ethyl acetate is insufficient, a more aggressive solvent system is needed. A common next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low concentration of methanol (e.g., 98:2 DCM:MeOH) and gradually increase the methanol content.[8][16]

Problem 2: The spot runs with the solvent front (Rf ≈ 1).

  • Causality: The mobile phase is excessively polar. It dissolves the analyte so well and occupies the stationary phase binding sites so effectively that the analyte spends almost no time adsorbed, traveling up the plate with the solvent.[8][15]

  • Solutions:

    • Decrease Mobile Phase Polarity: Increase the proportion of the non-polar solvent. If a 1:1 Hexane:Ethyl Acetate system resulted in an Rf of 1, try 3:1, 5:1, or even 9:1 Hexane:Ethyl Acetate to increase retention.

Problem 3: The spot appears as a vertical streak or shows "tailing".

  • Causality:

    • Sample Overloading: The most common cause is applying too much sample to the plate. This saturates the stationary phase at the origin, leading to a continuous "bleeding" of the compound as the mobile phase passes.[17]

    • Strong Acid-Base Interactions: The amidoxime group can have a basic character. The acidic nature of standard silica gel can lead to very strong, sometimes irreversible, binding, causing the spot to streak.[18]

    • Inappropriate Spotting Solvent: If the sample is dissolved in a very polar and high-boiling solvent (like DMF or DMSO) for spotting, it can interfere with the equilibration at the baseline.[14]

  • Solutions:

    • Reduce Sample Concentration: Dilute the sample solution significantly. Apply the spot briefly and check it under UV light to ensure it is faint but visible. Multiple small applications are better than one large one.[17]

    • Add a Basic Modifier: To mitigate the effects of acidic silica, add a small amount (0.5-2%) of a base like triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol to the mobile phase.[18][19] This neutralizes the most active acidic sites on the silica, resulting in sharper, more symmetrical spots.

    • Use a Volatile Spotting Solvent: Always dissolve your sample in a low-boiling, volatile solvent like DCM, ethyl acetate, or methanol for spotting. This ensures the solvent evaporates completely before the plate is developed.[8]

Problem 4: Poor separation between 4-iodo-benzamidoxime and a similarly polar impurity.

  • Causality: The chosen solvent system has the correct polarity but lacks the required selectivity to differentiate between the two compounds.[20] Different solvents interact with compounds in unique ways (e.g., dipole-dipole vs. hydrogen bonding acceptance/donation).

  • Solutions:

    • Change Solvent Selectivity: Keep the overall polarity similar but change the solvent composition. Solvents are classified into different selectivity groups.[7] If a Hexane/Ethyl Acetate (a Class VIa solvent) system is not working, try a system based on a different class, such as:

      • Hexane/Dichloromethane (DCM is Class V)

      • Toluene/Ethyl Acetate (Toluene is Class VII) This fundamental change in solvent interactions can often resolve closely running spots.[7]

Data Presentation: Solvent System Selection Guide

This table provides a starting point for developing an optimal solvent system for 4-iodo-benzamidoxime on a standard silica gel plate.

Polarity ClassMobile Phase SystemTypical Ratio (v/v)Expected Rf Outcome for 4-Iodo-BenzamidoximeNotes & Optimization Strategy
Low Polarity Hexane : Ethyl Acetate9:1Low (0.0 - 0.15) Good for separating non-polar impurities from the product. Increase Ethyl Acetate to move the product off the baseline.
Medium Polarity Hexane : Ethyl Acetate3:1 to 1:1Optimal (0.2 - 0.6) Ideal starting range. Fine-tune the ratio to maximize separation from nearby spots.
High Polarity Ethyl Acetate : Methanol95:5High (0.6 - 0.8) Use if the compound shows low Rf in pure Ethyl Acetate.
Very High Polarity Dichloromethane : Methanol95:5 to 90:10Optimal to High A powerful system for very polar compounds. Start with a small percentage of Methanol and increase as needed.[16]
Modified System Any of the aboveAdd 0.5-2% TEAMay slightly increase Rf Primarily used to eliminate streaking/tailing of basic compounds by neutralizing silica.[18][19]

Experimental Protocol: TLC Analysis Workflow

This protocol provides a self-validating system for reliable TLC analysis.

1. Plate Preparation

  • Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom edge of the silica gel plate.[8] Be careful not to gouge the silica layer.

  • Mark small tick marks on the origin line for each sample to be spotted.

2. Sample Application (Spotting)

  • Prepare a dilute solution (~1 mg/mL) of your sample(s) in a volatile solvent (e.g., Dichloromethane).[8]

  • Dip a glass capillary tube into the solution.

  • Briefly and gently touch the capillary tube to the corresponding tick mark on the origin line. The spot should be no more than 1-2 mm in diameter.[15]

  • Trustworthiness Check: If monitoring a reaction, always apply a "co-spot" where the reaction mixture and the starting material are spotted on the same lane. This definitively confirms the identity of the starting material spot in the reaction lane.[15]

3. Development Chamber Preparation

  • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on your TLC plate.[8]

  • Place a piece of filter paper inside the chamber, wetting it with the solvent, and close the lid. Allow the chamber to sit for 5-10 minutes to become saturated with solvent vapors. This ensures a uniform solvent front and improves reproducibility.[8]

4. Plate Development

  • Carefully place the spotted TLC plate into the saturated chamber and replace the lid.[21]

  • Allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top edge.

  • Immediately remove the plate and, with a pencil, mark the final position of the solvent front.[21]

5. Visualization and Analysis

  • Allow the plate to air dry completely in a fume hood.

  • View the plate under a short-wave (254 nm) UV lamp and circle any visible spots with a pencil.[5]

  • Next, place the plate in a sealed chamber containing a few iodine crystals for 1-2 minutes until brown spots appear.[22] Circle these spots as well, as they may fade over time.

  • Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.

  • Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [23]

Visualization of the TLC Workflow

The following diagram illustrates the logical steps of a successful TLC experiment.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Plate_Prep 1. Plate Preparation (Draw Origin Line) Sample_App 2. Sample Application (Spotting & Co-spotting) Chamber_Sat 3. Chamber Saturation (Solvent + Filter Paper) Development 4. Plate Development (Elution) Chamber_Sat->Development Visualization 5. Visualization (UV Light & Iodine Stain) Development->Visualization Analysis 6. Rf Calculation & Interpretation Visualization->Analysis

Caption: A logical workflow for performing Thin-Layer Chromatography analysis.

References

  • Stationary Phases for Modern Thin-Layer Chromatography | LCGC International. (n.d.). Retrieved from [Link]

  • Thin-layer chromatography - Wikipedia. (n.d.). Retrieved from [Link]

  • TLC-Thin Layer Chromatography - OperaChem. (2024, February 24). Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). Retrieved from [Link]

  • Why do we use iodine crystals in thin layer chromatography? How does it help? - Quora. (n.d.). Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2022, June 3). Retrieved from [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Retrieved from [Link]

  • Thin Layer Chromatography (rev 3/2020). (n.d.). Retrieved from [Link]

  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Sciencemadness.org. (2017, October 7). Retrieved from [Link]

  • A rapid and systematic approach for the optimization of radio-TLC resolution - PMC. (n.d.). Retrieved from [Link]

  • Chromatography: Solvent Systems for TLC - University of Rochester. (n.d.). Retrieved from [Link]

  • 5.7: Visualizing TLC Plates - Chemistry LibreTexts. (2021, August 21). Retrieved from [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. (n.d.). Retrieved from [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Retrieved from [Link]

  • Using TLC to Scout Flash Chromatography Solvents - Biotage. (2023, January 19). Retrieved from [Link]

  • Thin layer chromatography - UVic. (n.d.). Retrieved from [Link]

  • RF Values[MarZ Chemistry] - Chromatography. (n.d.). Retrieved from [Link]

  • What information can we get by applying Iodine vapors to the TLC plate of a plant extract ? | ResearchGate. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Head-to-Head Analysis for Drug Discovery Scaffolds: 4-Iodo- vs. 4-Bromo-Benzamidoxime in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzamidoxime moiety is a cornerstone pharmacophore, valued for its ability to chelate metal ions in metalloenzyme active sites and to serve as a versatile synthetic handle. Its incorporation into complex molecular architectures frequently relies on the robust and predictable nature of palladium-catalyzed cross-coupling reactions. The choice of the aryl halide precursor—typically an iodide or a bromide—is a critical decision point that profoundly impacts reaction efficiency, cost, and overall synthetic strategy.

This guide provides an in-depth, evidence-based comparison of the reactivity of 4-iodo-benzamidoxime and 4-bromo-benzamidoxime in common cross-coupling reactions. We will move beyond simple assertions to dissect the mechanistic underpinnings of their reactivity, present comparative data, and offer detailed, field-tested protocols to empower researchers in making informed decisions for their drug discovery programs.

The Decisive Step: Understanding C-X Bond Activation

The fundamental difference in reactivity between 4-iodo- and 4-bromo-benzamidoxime lies in the energetics of the C-X (Carbon-Halogen) bond and the kinetics of the oxidative addition step, which is often the rate-determining step in many Pd-catalyzed cross-coupling cycles.

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker (approx. 228 kJ/mol) than the C-Br bond (approx. 285 kJ/mol). This lower BDE means that less energy is required to cleave the C-I bond, facilitating its oxidative addition to the Pd(0) catalyst.

  • Kinetic Implications: Consequently, aryl iodides typically undergo oxidative addition at a much faster rate and under milder conditions (e.g., lower temperatures, lower catalyst loadings) than their bromide counterparts. This enhanced reactivity is not merely a theoretical advantage; it translates into tangible benefits in the lab, including shorter reaction times, improved energy efficiency, and often, cleaner reaction profiles with fewer side products.

The choice between bromo- and iodo-substituted starting materials is therefore a trade-off. Aryl bromides are generally less expensive and more commercially available in a wider variety of structures. However, the higher reactivity of aryl iodides can lead to significant downstream advantages, especially when dealing with sensitive functional groups or when striving for high-throughput synthesis where reaction speed is paramount.

G cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants OA Oxidative Addition ArPdX Ar-Pd(II)-X Intermediate OA->ArPdX TM Transmetalation ArPdX->TM Nucleophile (e.g., R-B(OH)₂) ArPdNu Ar-Pd(II)-Nu Intermediate TM->ArPdNu RE Reductive Elimination ArPdNu->RE Pd0 Pd(0)L Active Catalyst RE->Pd0 Ar-Nu Pd0->OA Ar-X rate_determining Rate-Determining Step (Often) rate_determining->OA ArI 4-Iodo-benzamidoxime ArI->OA Faster Rate Lower Temp. ArBr 4-Bromo-benzamidoxime ArBr->OA Slower Rate Higher Temp.

Caption: Generalized Pd-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Comparative Reactivity Profile: A Data-Driven Overview

However, the landscape is more nuanced in Buchwald-Hartwig aminations. While the C-I bond is still more susceptible to oxidative addition, the iodide anion (I⁻) generated as a byproduct can act as an inhibitor to the palladium catalyst.[3] It can form bridging iodide dimers with palladium, taking the catalyst out of the active cycle.[4] This inhibitory effect can sometimes lead to aryl bromides being superior substrates for C-N couplings, especially when using certain ligand systems.

The following table summarizes the expected performance differences based on these principles.

Parameter4-Iodo-benzamidoxime4-Bromo-benzamidoximeRationale & Citation
Relative Reactivity HigherLowerWeaker C-I bond leads to faster oxidative addition.[5]
Typical Temperature Room Temp. to moderate heat (e.g., 50-80 °C)Moderate to high heat (e.g., 80-120 °C)Higher energy input is needed to activate the more stable C-Br bond.
Catalyst Loading Generally lower (e.g., 0.5-2 mol%)Generally higher (e.g., 2-5 mol%)More facile C-I activation requires less catalyst to achieve good turnover.
Reaction Time ShorterLongerFaster kinetics of the rate-determining step shortens the overall reaction time.
Substrate Cost HigherLowerIodine is a less abundant and more expensive halogen than bromine.
Side Reactions Lower potential for hydrodehalogenationHigher potential for hydrodehalogenationHarsher conditions required for C-Br activation can promote side reactions.[2]
Buchwald-Hartwig Potentially inhibited by iodide byproductOften more reliable and high-yieldingIodide can poison the catalyst; this is a known challenge for aryl iodides in C-N couplings.[3]

Experimental Protocols: A Guide to Best Practices

The following protocols are designed as robust starting points for comparing the reactivity of 4-iodo- and 4-bromo-benzamidoxime in a Suzuki-Miyaura coupling. The key variables to note are the lower temperature and catalyst loading for the iodide substrate, reflecting its higher reactivity.

Workflow for Comparative Reactivity Study

G cluster_prep 1. Preparation cluster_rxn 2. Parallel Reaction Setup cluster_analysis 3. Analysis start Start: Identical Molar Scale reagents Prepare Stock Solutions: - Boronic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->reagents catalyst Prepare Catalyst Precursor (e.g., Pd(PPh₃)₄) reagents->catalyst rxn_I Reaction A (Iodide): - 4-Iodo-benzamidoxime - Low Temp (e.g., 70°C) - Low Catalyst (e.g., 1 mol%) catalyst->rxn_I rxn_Br Reaction B (Bromide): - 4-Bromo-benzamidoxime - High Temp (e.g., 100°C) - High Catalyst (e.g., 3 mol%) catalyst->rxn_Br tlc Monitor by TLC/LC-MS (vs. starting material) rxn_I->tlc rxn_Br->tlc quench Quench Reactions (at identical time points) tlc->quench workup Aqueous Workup & Extraction quench->workup yield Isolate & Calculate Yield workup->yield compare Compare Yields & Purity yield->compare

Caption: Experimental workflow for a parallel comparison of halide reactivity.

Protocol 3.1: Suzuki-Miyaura Coupling with 4-Iodo-benzamidoxime
  • Objective: To couple 4-iodo-benzamidoxime with phenylboronic acid under mild conditions.

  • Trustworthiness: This protocol employs standard, well-vetted conditions for a highly reactive aryl iodide, minimizing the risk of side reactions like dehalogenation or decomposition of the benzamidoxime moiety.

Materials:

  • 4-Iodo-benzamidoxime (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 4-iodo-benzamidoxime, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a portion of the 1,4-dioxane to form the catalyst complex.

  • Add the catalyst solution and the remaining solvent to the Schlenk flask via syringe.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3.2: Suzuki-Miyaura Coupling with 4-Bromo-benzamidoxime
  • Objective: To couple 4-bromo-benzamidoxime with phenylboronic acid, requiring more forcing conditions.

  • Causality: The increased temperature and requirement for a more robust phosphine ligand (like SPhos or XPhos, though PPh₃ is used here for direct comparison with adjusted temperature) are direct consequences of the stronger C-Br bond, which necessitates a higher activation energy for the oxidative addition step.

Materials:

  • 4-Bromo-benzamidoxime (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (4 mol%)

  • Triphenylphosphine (PPh₃) (16 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-benzamidoxime, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a portion of the 1,4-dioxane.

  • Add the catalyst solution and the remaining solvent to the Schlenk flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 6-12 hours for completion.

  • Upon completion, follow the same workup and purification procedure as described in Protocol 3.1.

Conclusion and Strategic Recommendations

The choice between 4-iodo- and 4-bromo-benzamidoxime is a strategic decision governed by a balance of reactivity, cost, and the specific demands of the synthetic route.

  • Choose 4-Iodo-benzamidoxime when:

    • Speed and efficiency are paramount: Its high reactivity allows for shorter reaction times and milder conditions, ideal for high-throughput synthesis and protecting thermally sensitive functional groups.

    • Working with challenging coupling partners: The higher kinetic drive can help overcome the sluggishness of sterically hindered or electronically deactivated nucleophiles.

    • Minimizing catalyst loading is a goal: The facile oxidative addition often translates to lower required catalyst levels, reducing costs and simplifying purification.

  • Choose 4-Bromo-benzamidoxime when:

    • Cost of starting materials is a primary driver: Aryl bromides are significantly more economical, especially at a large scale.

    • Performing Buchwald-Hartwig aminations: The absence of the inhibitory iodide byproduct can lead to more reliable and higher-yielding C-N coupling reactions.

    • The downstream product is robust: The higher temperatures required are acceptable for thermally stable molecules.

Ultimately, this guide serves as a framework for rational decision-making. The provided protocols offer a validated starting point for your own comparative experiments, enabling you to select the optimal building block that aligns with your project's specific scientific and economic objectives.

References

  • Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes prepared from Pd(dba)2 or Pd2(dba)3. Coordination Chemistry Reviews, 178-180, 511-528. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of Halide-Exchange in the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 53(15), 3938-3941. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768. [Link]

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A Comparative Guide to the Infrared Spectroscopy of N-Hydroxy and Amidine Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, reliable, and accessible first-pass technique for this purpose.[1][2] This guide provides an in-depth comparison of the characteristic IR absorption bands for two crucial functional groups in medicinal chemistry: the N-hydroxy group (-N-OH) and the amidine group (-C(NR)NR₂).

Understanding the nuanced differences in their spectral signatures is critical for confirming molecular identity, monitoring reactions, and ensuring the structural integrity of novel pharmaceutical compounds. This document moves beyond a simple recitation of wavenumbers to explain the underlying principles of molecular vibrations and environmental factors that influence the IR spectrum, providing a practical framework for confident spectral interpretation.

The Foundation: Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with a molecule.[3] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or group of bonds, the molecule absorbs the radiation.[1][4] This absorption is recorded as a downward-pointing peak, or "band," in a spectrum that plots percent transmittance against wavenumber (cm⁻¹).[5][6]

The position, intensity, and shape of these absorption bands are directly related to the properties of the molecular bonds:

  • Stretching Vibrations: Changes in the inter-atomic distance along the bond axis. These require more energy and appear at higher wavenumbers.

  • Bending Vibrations: Changes in the angle between two bonds. These require less energy and appear at lower wavenumbers, often in the complex "fingerprint region" (<1500 cm⁻¹).[7]

The intensity of a band is proportional to the change in the dipole moment during the vibration. Therefore, more polar bonds, like O-H and C=O, typically produce stronger absorption bands than less polar bonds like C=C.[5][6]

The N-Hydroxy Functional Group: A Tale of Hydrogen Bonding

The N-hydroxy group, found in hydroxylamines, hydroxamic acids, and N-oxides, is defined by the N-O-H linkage. Its IR spectrum is dominated by the highly polar O-H bond, which is profoundly influenced by hydrogen bonding.

Key Vibrational Modes for N-Hydroxy Groups:
  • O-H Stretching: The most prominent and diagnostic feature is a strong, very broad absorption band typically found in the 3500-3200 cm⁻¹ region .[8] The significant broadening is a direct consequence of intermolecular hydrogen bonding.[6][9] In a bulk sample, molecules exist in a network where individual O-H groups experience a wide variety of hydrogen bonding environments, leading to a continuum of vibrational energies and thus a broad, enveloping peak often described as "tongue-shaped".[9] In highly dilute solutions in non-polar solvents, a sharper, "free" O-H stretch may be observed near 3600 cm⁻¹.[8]

  • N-O Stretching: This vibration gives rise to a band of medium-to-weak intensity in the fingerprint region. For N-hydroxy compounds, the N-O stretch is typically observed in the 930-960 cm⁻¹ range .[10] While less prominent than the O-H stretch, its presence is a key secondary confirmation.

  • O-H Bending: This vibration usually appears as a broad, medium-intensity band in the 1450-1300 cm⁻¹ region, though it can be less diagnostic due to overlap with other bands.

The unmistakable broadness of the O-H stretch is the primary evidence for the presence of an N-hydroxy group. Its intensity and shape make it one of the most easily identifiable features in an IR spectrum.

The Amidine Functional Group: The Dominance of the C=N Double Bond

Amidines are characterized by a nitrogen double-bonded to a carbon, which is also single-bonded to another nitrogen. Their IR spectra are defined by the vibrations of the C=N and N-H bonds.

Key Vibrational Modes for Amidine Groups:
  • N-H Stretching: The appearance of this band depends on the substitution pattern of the amidine.

    • Primary Amidines (-NH₂): Exhibit two medium-intensity, sharp bands in the 3500-3300 cm⁻¹ region .[5] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds, similar to a primary amide or amine.[11]

    • Secondary Amidines (-NHR): Show a single, sharp, medium-intensity band in the 3400-3300 cm⁻¹ region .[11]

    • Tertiary Amidines (-NR₂): Lack N-H bonds and will not show any absorption in this region. The key distinction from the N-hydroxy O-H stretch is that these N-H bands are significantly sharper and less intense.[5][9]

  • C=N Stretching: This is the most characteristic absorption for the amidine functional group. It appears as a strong, sharp band in the 1680-1630 cm⁻¹ region .[12] Experimental data from various sources confirm this range, with specific examples showing strong peaks at 1649 cm⁻¹[12], 1646 cm⁻¹[13][14], and 1640 cm⁻¹[10]. This band's intensity is due to the polar nature of the carbon-nitrogen double bond.

  • N-H Bending (Scissoring): For primary amidines, a medium-intensity bending vibration occurs around 1650-1580 cm⁻¹ .[8] This band can sometimes overlap with the C=N stretching band, potentially causing it to appear broadened or as a shoulder on the main C=N peak.

  • C-N Stretching: These vibrations are found in the fingerprint region, typically between 1400 cm⁻¹ and 1200 cm⁻¹. One study identified C=N–C vibrations from a newly formed amidine group at 1404 and 1379 cm⁻¹.[12]

Comparative Analysis: Distinguishing N-Hydroxy from Amidine

The differentiation between these two functional groups is generally straightforward if one focuses on the high-wavenumber region and the double-bond region of the spectrum.

Characteristic BandN-Hydroxy GroupAmidine Group (Primary/Secondary)Key Differentiating Feature
O-H / N-H Stretch 3500-3200 cm⁻¹ (Strong, Very Broad)3500-3300 cm⁻¹ (Medium, Sharp; 1 or 2 peaks)Peak Shape: The N-hydroxy O-H is exceptionally broad ("tongue"), while amidine N-H peaks are sharp ("spikes").
C=N Stretch Absent1680-1630 cm⁻¹ (Strong, Sharp)Presence/Absence: A strong peak in this region is a clear indicator of an amidine (or other C=N/C=O group).
N-O Stretch 960-930 cm⁻¹ (Medium to Weak)AbsentPresence/Absence: A peak in this lower range supports the N-hydroxy assignment.
N-H Bend Absent1650-1580 cm⁻¹ (Medium)Presence/Absence: Can overlap with C=N stretch but is characteristic of primary amidines.
Decision-Making Workflow for Spectral Identification

The following diagram illustrates a logical workflow for distinguishing between the two functional groups based on their primary IR signals.

G start Analyze IR Spectrum check_OH Strong, very broad band at 3500-3200 cm⁻¹? start->check_OH check_NH One or two sharp bands at 3500-3300 cm⁻¹? check_OH->check_NH  No is_NOH N-Hydroxy Group Likely Present check_OH->is_NOH  Yes check_CN_double Strong, sharp band at 1680-1630 cm⁻¹? check_NH->check_CN_double  Yes not_identified Re-evaluate or consider other functional groups check_NH->not_identified  No is_Amidine Amidine Group Likely Present check_CN_double->is_Amidine  Yes check_CN_double->not_identified  No

Caption: Logical workflow for identifying N-hydroxy vs. Amidine groups.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR

This protocol outlines the use of Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a modern and highly efficient method that requires minimal sample preparation.

Causality and Self-Validation

The validity of any spectrum depends on isolating the signal of the sample from the environment. The background scan is a critical self-validating step; by subtracting the atmospheric spectrum from the sample spectrum, we ensure that the resulting peaks originate solely from the compound of interest.

Experimental Workflow Diagram

G A Step 1: Clean ATR Crystal (e.g., with isopropanol) B Step 2: Collect Background Spectrum (Ensures subtraction of air/CO₂ signals) A->B C Step 3: Apply Sample to Crystal (Ensure complete, void-free contact) B->C D Step 4: Collect Sample Spectrum (Co-add multiple scans for better S/N ratio) C->D E Step 5: Clean Crystal Thoroughly D->E F Step 6: Process and Analyze Data (Baseline correction, peak picking) E->F

Caption: Standard workflow for FTIR-ATR sample analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is crucial to prevent cross-contamination from previous samples.

  • Background Collection:

    • With the clean, empty ATR accessory in place, initiate a background scan. The instrument will collect a spectrum of the ambient atmosphere (including water vapor and CO₂).

    • Rationale: This spectrum serves as the reference (100% Transmittance). It is automatically subtracted from the sample spectrum by the instrument's software, removing interfering atmospheric signals.[15]

  • Sample Application:

    • For Solids: Place a small amount of the powdered sample directly onto the center of the ATR crystal. Use the pressure arm to apply consistent force, ensuring intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.

    • For Liquids: Place a single drop of the liquid onto the crystal, ensuring it completely covers the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added and averaged by the software to improve the signal-to-noise ratio. The standard mid-IR range is 4000 cm⁻¹ to 400 cm⁻¹.[4]

  • Data Processing and Interpretation:

    • Once the scan is complete, clean the crystal immediately and thoroughly.

    • Use the software to perform any necessary baseline corrections.

    • Identify the major absorption bands and compare their wavenumbers, shapes, and intensities to the characteristic values discussed in this guide and in standard reference tables.[8]

By adhering to this protocol, researchers can generate reproducible and reliable IR spectra, forming a solid foundation for accurate structural elucidation.

References

  • Title: IR Spectrum Acquisition Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: FTIR and fluorescent control of interaction between hydroxy-containing amidines and carbon dioxide - ACS Fall 2025 Source: American Chemical Society URL: [Link]

  • Title: 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I Source: University of Hawaii URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - ACS Publications Source: ACS Omega URL: [Link]

  • Title: FTIR spectra of amidine (3) before bubbling CO 2 and after bubbling CO... Source: ResearchGate URL: [Link]

  • Title: Pressure-Induced Amidine Formation via Side-Chain Polymerization in a Charge-Transfer Cocrystal Source: ChemRxiv URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]

  • Title: 7: FT-IR Spectroscopy (Experiment) Source: Chemistry LibreTexts URL: [Link]

  • Title: CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS Source: Michigan State University URL: [Link]

  • Title: Amidines from cyclic amines and nitriles in the presence of zinc(ii): other nitriles in place of acetonitrile Source: Royal Society of Chemistry URL: [Link]

  • Title: IR Chart Source: University of California, Los Angeles URL: [Link]

  • Title: FTIR and fluorescent control of interaction between hydroxy-containing amidines and carbon dioxide Source: Morressier URL: [Link]

  • Title: Experiment 11 — Infrared Spectroscopy Source: Swarthmore College URL: [Link]

  • Title: Infrared Spectroscopy Source: Michigan State University URL: [Link]

  • Title: 6.3: IR Spectrum and Characteristic Absorption Bands Source: Chemistry LibreTexts URL: [Link]

  • Title: IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride Source: Material Science Research India URL: [Link]

  • Title: INFRARED SPECTROSCOPY (IR) Source: Lehman College, CUNY URL: [Link]

  • Title: Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Use of Infrared Spectroscopy for the Quantification of Bioactive Compounds in Food: A Review Source: MDPI URL: [Link]

  • Title: Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Source: Spectroscopy Online URL: [Link]

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A Guide to the Verification of N-Hydroxy-4-iodo-benzamidine Melting Point Data for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the verification of the melting point of what is commonly cited as N-Hydroxy-4-iodo-benzamidine. A critical initial clarification is a likely misnomer in the compound's name. Database searches and chemical literature strongly suggest that the intended compound is N-Hydroxy-4-iodobenzamide . This guide will proceed with the analysis centered on this corrected nomenclature, while also presenting data for related structures to provide a thorough comparative context.

The melting point of a compound is a fundamental physical property that serves as a crucial indicator of its purity and identity. For novel compounds or those with limited published data, such as N-Hydroxy-4-iodobenzamide, rigorous experimental determination is paramount. This guide will delve into the comparative analysis of structurally similar compounds, outline a detailed protocol for accurate melting point determination, and discuss the scientific rationale behind the experimental procedures.

Comparative Melting Point Analysis
Compound NameStructureMelting Point (°C)Key Structural Differences
N-Hydroxy-4-iodobenzamide 4-Iodo substituted N-hydroxybenzamideData not available Target Compound
4-Iodobenzamide4-Iodo substituted benzamide215-217[1]Lacks the N-hydroxy group
Benzhydroxamic acid (N-Hydroxybenzamide)Unsubstituted N-hydroxybenzamide126-130[2]Lacks the 4-iodo substituent
4-hydroxy-N-phenylbenzamideN-phenyl substituted 4-hydroxybenzamide260-265[3]Phenyl group on the nitrogen and hydroxyl on the phenyl ring
N-(4-bromophenyl)-4-hydroxybenzamideN-(4-bromophenyl) substituted 4-hydroxybenzamide180-182[3]Bromophenyl group on the nitrogen and hydroxyl on the phenyl ring
N-phenylbenzamideN-phenyl substituted benzamide158-160[3]Phenyl group on the nitrogen

This comparative data illustrates the significant impact of functional groups on melting points. The presence of the N-hydroxy group in Benzhydroxamic acid lowers the melting point compared to 4-Iodobenzamide, likely due to a disruption of the crystal lattice packing. Conversely, the heavy iodine atom and potential for halogen bonding in 4-Iodobenzamide contribute to its high melting point. Based on these comparisons, it is reasonable to hypothesize that the melting point of N-Hydroxy-4-iodobenzamide will fall between that of Benzhydroxamic acid and 4-Iodobenzamide.

Experimental Protocol for Melting Point Determination

The following protocol outlines a robust method for determining the melting point of a crystalline organic solid using a capillary melting point apparatus, a standard technique in organic chemistry research.[4][5][6]

Objective: To accurately determine the melting point range of a synthesized or procured sample of N-Hydroxy-4-iodobenzamide.

Materials:

  • N-Hydroxy-4-iodobenzamide sample

  • Melting point capillaries (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation:

    • Ensure the N-Hydroxy-4-iodobenzamide sample is completely dry and crystalline.

    • If necessary, finely crush the crystals using a mortar and pestle to ensure uniform packing.

    • Invert a melting point capillary and press the open end into the powdered sample.

    • Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom.

    • The sample should be packed to a height of 2-3 mm.

  • Initial (Rapid) Melting Point Determination:

    • Place the packed capillary into the heating block of the melting point apparatus.

    • Set a rapid heating rate (approximately 10-20 °C per minute).

    • Observe the sample and note the approximate temperature at which it melts. This provides a preliminary range and saves time in subsequent, more accurate measurements.[7]

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the previous step.

    • Place a new packed capillary into the apparatus.

    • Set a slow heating rate of 1-2 °C per minute.[4][7]

    • Carefully observe the sample.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Analysis and Interpretation:

    • The recorded melting point should be reported as a range (e.g., 150-152 °C).

    • A sharp melting point range (1-2 °C) is indicative of a pure compound.[6]

    • A broad melting point range suggests the presence of impurities, which depress and widen the melting range.[4]

    • Repeat the accurate measurement at least twice to ensure reproducibility.

Diagram: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis prep1 Dry Crystalline Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary (2-3 mm) prep2->prep3 meas1 Rapid Heating (10-20°C/min) for approximate MP prep3->meas1 meas2 Slow Heating (1-2°C/min) for accurate MP meas1->meas2 meas3 Record Start of Melting (T1) meas2->meas3 meas4 Record End of Melting (T2) meas3->meas4 analysis1 Report as Range (T1-T2) meas4->analysis1 analysis2 Assess Purity analysis1->analysis2 analysis3 Compare with Literature/Analogs analysis2->analysis3

Caption: A streamlined workflow for the experimental determination of a compound's melting point.

Scientific Integrity and Causality

The choice of a slow heating rate during the accurate measurement is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[4] Rapid heating can lead to a lag in temperature reading, resulting in an erroneously high and broad melting point range. The use of a finely powdered, well-packed sample ensures uniform heat transfer throughout the solid.

The phenomenon of melting point depression by impurities is a colligative property. Impurities disrupt the crystalline lattice of the solid, requiring less energy to break the intermolecular forces. This results in a lower melting temperature and a broader range over which the substance melts. Therefore, a sharp melting point is a strong, albeit not absolute, indicator of purity.

Context in Drug Discovery: The Relevance of N-Hydroxybenzamides

N-hydroxybenzamides and related structures, such as N-hydroxypropenamides, are a significant class of compounds in drug discovery, particularly as histone deacetylase (HDAC) inhibitors.[8][9] These compounds have shown promise as anti-cancer agents. Given this therapeutic potential, the accurate characterization of any new analogue, including N-Hydroxy-4-iodobenzamide, is a foundational step in its development. A verified melting point contributes to the establishment of a pure, well-characterized standard for use in biological assays and further chemical modifications.

References

  • Melting point determination. (n.d.).
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
  • Guidechem. (n.d.). N-hydroxy-4-iodobenzamide 2593-31-9 wiki.
  • AChemBlock. (2026, February 24). N-hydroxy-4-iodobenzamide 95% | CAS: 2593-31-9.
  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
  • Dong, V. M., & Riedel, J. (2017, February 22).
  • PubChem. (n.d.). N-Hydroxy-4-iodobenzamide.
  • SSERC. (n.d.).
  • Iodochem. (n.d.). 4-碘-N-羟基苯甲酰胺| CAS 2593-31-9.
  • Global Substance Registration System. (n.d.). N-HYDROXY-4-IODOBENZAMIDE.
  • Hieu, D. T., et al. (2021, February 8).
  • ResearchGate. (n.d.). 2D-QSAR and molecular docking studies of hydroxamic acid derivatives bearing Benzimidazole scaffold as histone deacetylase 6 inh.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • ResearchGate. (n.d.). Design, synthesis and evaluation of novel N-hydroxybenzamides/N-hydroxypropenamides incorporating quinazolin-4(3H)-ones as histone deacetylase inhibitors and antitumor agents | Request PDF.
  • MilliporeSigma. (n.d.). Benzhydroxamic acid N-Hydroxybenzamide.
  • Sigma-Aldrich. (n.d.). 4-Iodobenzamide 97 3956-07-8.
  • ChemicalBook. (n.d.). 4-IODOBENZAMIDE CAS#: 3956-07-8.
  • ChemSynthesis. (2025, May 20). N-hydroxybenzamide - 495-18-1, C7H7NO2, density, melting point, boiling point, structural formula, synthesis.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Hydroxy-4-iodo-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Hydroxy-4-iodo-benzamidine, a compound notable for its potential applications and its inherent chemical hazards. Our focus is to provide actionable intelligence that ensures the safety of laboratory personnel and the protection of our environment, grounded in established scientific principles and regulatory standards.

Understanding the Hazard Profile of N-Hydroxy-4-iodo-benzamidine

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. N-Hydroxy-4-iodo-benzamidine is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1].

The presence of an iodine atom categorizes it as a halogenated aromatic compound. Such compounds can pose environmental risks if not disposed of correctly and may require specific disposal pathways to prevent the formation of toxic byproducts, such as dioxins, upon incomplete combustion[2]. The amidine functional group imparts a basic character to the molecule, which can influence its chemical reactivity and environmental fate[3][4].

Table 1: Hazard Summary for N-Hydroxy-4-iodo-benzamidine

Hazard ClassificationDescriptionGHS PictogramPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if ingested, absorbed through the skin, or inhaled.môi trườngAvoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.
Skin Corrosion/IrritationCauses irritation upon contact with skin.môi trườngWear protective gloves. If on skin, wash with plenty of water.
Serious Eye Damage/Eye IrritationCauses serious irritation to the eyes.môi trườngWear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-Hydroxy-4-iodo-benzamidine is a multi-step process that begins with the user and ends with a certified waste management facility. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional Oversight A Step 1: Personal Protective Equipment (PPE) B Step 2: Waste Segregation A->B Safety First C Step 3: Containerization & Labeling B->C Prevent Cross-Contamination D Step 4: Temporary Storage C->D Clear Identification E Step 5: Contact EHS for Waste Pickup D->E Scheduled Removal F Step 6: Documentation E->F Chain of Custody G Step 7: Final Disposal by Licensed Facility F->G Regulatory Compliance

Caption: Disposal workflow for N-Hydroxy-4-iodo-benzamidine.

Step 1: Personal Protective Equipment (PPE)

Given the compound's hazard profile, appropriate PPE is non-negotiable. Before handling any waste containing N-Hydroxy-4-iodo-benzamidine, ensure you are wearing:

  • Nitrile gloves: To prevent skin contact[5].

  • Safety glasses with side shields or goggles: To protect the eyes from splashes or dust[5].

  • A laboratory coat: To protect clothing and skin[5].

  • A NIOSH-approved respirator: If there is a risk of generating dust or aerosols, especially during spill cleanup[5].

Step 2: Waste Segregation

Proper segregation at the source is critical to prevent dangerous chemical reactions and to ensure the waste is managed appropriately.

  • Solid Waste:

    • Unused or expired N-Hydroxy-4-iodo-benzamidine powder.

    • Contaminated consumables such as weighing paper, gloves, and paper towels.

  • Liquid Waste:

    • Solutions containing N-Hydroxy-4-iodo-benzamidine.

    • Solvent rinses of contaminated glassware.

  • Sharps Waste:

    • Contaminated needles, Pasteur pipettes, or other sharp objects.

Crucially, do not mix N-Hydroxy-4-iodo-benzamidine waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated waste often has a dedicated disposal route[6].

Step 3: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers.

  • Containers: Use containers that are chemically compatible with the waste. For N-Hydroxy-4-iodo-benzamidine, a high-density polyethylene (HDPE) container is a suitable choice. Ensure the container has a secure, leak-proof lid[7].

  • Labeling: The label must be unambiguous and contain the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "N-Hydroxy-4-iodo-benzamidine".

    • The specific hazards: "Toxic," "Irritant".

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

Step 4: Temporary Storage

Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel[7].

  • Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Keep the N-Hydroxy-4-iodo-benzamidine waste container segregated from incompatible materials, such as strong oxidizing agents[8].

Step 5: Contacting Environmental Health and Safety (EHS)

Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), contact your EHS department to arrange for pickup. Do not attempt to dispose of the chemical waste yourself.

Step 6: Documentation

Maintain a log of the hazardous waste generated in your laboratory. This documentation is a key component of the "cradle-to-grave" responsibility for hazardous waste management mandated by the Resource Conservation and Recovery Act (RCRA)[9].

Step 7: Final Disposal

Your EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for a halogenated organic compound like N-Hydroxy-4-iodo-benzamidine is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic and toxic combustion products[2][10].

Spill and Emergency Procedures

In the event of a spill of N-Hydroxy-4-iodo-benzamidine, immediate and appropriate action is required to mitigate exposure and contamination.

SpillResponse A Spill Occurs B Evacuate Immediate Area & Alert Colleagues A->B C Don Appropriate PPE B->C D Contain the Spill (use absorbent pads for liquids, dampen solids with water) C->D E Carefully Collect Spilled Material D->E F Place in a Labeled Hazardous Waste Container E->F G Decontaminate the Area F->G H Report the Spill to EHS G->H

Caption: Spill response workflow for N-Hydroxy-4-iodo-benzamidine.

For small spills of solid material, you can dampen the spill with water to prevent the generation of dust, then carefully sweep it into a designated hazardous waste container[11]. For liquid spills, use an absorbent material to contain and collect the spill. In all cases of a significant spill, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department immediately.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of N-Hydroxy-4-iodo-benzamidine is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, secure containment, and clear communication with your institution's EHS department, you contribute to a safer research environment for yourself, your colleagues, and the community. The procedures outlined in this guide are based on a synthesis of regulatory requirements and best practices for chemical hygiene. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for policies that may be unique to your location.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? - Safety Partners, LLC. (2021, May 27).
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.).
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  • 4 - SAFETY DATA SHEET. (2025, December 22).
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  • SAFETY DATA SHEET - ThermoFisher. (2026, January 2).
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  • N-Hydroxy-4-iodobenzamide | C7H6INO2 | CID 615643 - PubChem - NIH. (n.d.).
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Personal protective equipment for handling N-Hydroxy-4-iodo-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat intermediates like N-Hydroxy-4-iodo-benzamidine (CAS: 69491-38-3) as generic organic solids. This is a critical error. This compound possesses two distinct functional moieties that dictate its safety profile: an iodine substituent (heavy halogen, potential sensitizer) and an amidoxime group (reactive nitrogen species).

Handling this substance requires more than just "standard lab safety."[1][2][3][4][5][6][7][8] It requires a protocol that mitigates the risk of respiratory sensitization from dust and dermal absorption in solution. This guide moves beyond the SDS to provide a logistical framework for ensuring both personnel safety and experimental integrity.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the enemy. While specific toxicological data (LD50) for this exact intermediate may be sparse, we apply Structure-Activity Relationship (SAR) principles to establish a "Prudent Practice" safety baseline.

Hazard ClassRisk DescriptionMechanism of Action
Acute Toxicity (Oral/Dermal) Potential Harmful (H302/H312)Benzamidines can be biologically active (enzyme inhibitors). Iodine increases lipophilicity, aiding skin absorption.
Skin/Eye Irritation Irritant (H315/H319)The amidoxime nitrogen is basic and nucleophilic; iodine adds local irritation potential.
Respiratory Sensitization STOT SE 3 (H335)Fine crystalline powders are easily aerosolized. Halogenated aromatics can be respiratory irritants.[2][8]
Chemical Stability Light/Heat SensitiveThe C-I bond is photolabile. Degradation releases free iodine (

) or radicals, increasing toxicity over time.

The PPE Matrix: A Self-Validating System

Do not rely on generic "safety glasses and gloves." Use this matrix to select equipment based on the state of the chemical.

PPE ComponentSpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Powders drift, and splashes in organic solvents (DMSO/MeOH) can bypass side shields.
Hand Protection (Solid) Nitrile (Minimum 5 mil) Standard nitrile provides adequate barrier against the solid powder.
Hand Protection (Solution) Double Gloving (Nitrile + Laminate) Once dissolved (e.g., in DMSO or DCM), the solvent acts as a carrier. Iodine compounds can permeate thin nitrile. Change frequency: 30 mins.
Respiratory Fume Hood (Primary) Mandatory. Do not weigh on an open bench. If hood is unavailable, an N95 is the minimum backup, but P100 is preferred.
Body Defense Lab Coat (High-Neck) + Tyvek Sleeves Protects forearms during reaching motions inside the hood. Prevents cuff contamination.

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize static discharge (which disperses powder) and prevent cross-contamination.

Phase 1: Preparation & Weighing
  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Use an anti-static gun or ionizer bar inside the hood before opening the vial. Amidoximes are often fluffy, electrostatic solids that "jump" onto spatulas.

  • The "Boat" Technique:

    • Do not use weighing paper (high spill risk).

    • Use an anti-static weighing boat .

    • Technique: Tare the boat, add compound, close the stock vial immediately.

Phase 2: Solubilization (The Critical Risk Point)

Most accidents occur here because the compound becomes mobile.

  • Solvent Choice: Typically soluble in DMSO, Methanol, or DMF.

  • Addition Order: Add solvent to the solid, not solid to solvent (reduces splash risk).

  • Vessel: Use a screw-cap vial with a PTFE-lined septum. Avoid open beakers.

  • Observation: If the solution turns dark brown/purple rapidly, free iodine may be liberating. This increases inhalation toxicity. Cap immediately.

Phase 3: Reaction Setup
  • Cannulation: If transferring large volumes (>50mL), use a cannula or syringe transfer to avoid pouring.

  • Quenching: If used as a reagent, ensure the reaction is quenched (e.g., with aqueous thiosulfate if free iodine is suspected) before workup.

Disposal & Decontamination Strategy

Improper disposal of halogenated nitrogen compounds is a frequent compliance violation.

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a Hazardous Solid Waste bin labeled "Toxic/Irritant."

  • Liquid Waste:

    • Strict Segregation: This must go into the Halogenated Organic Waste stream due to the Iodine atom.

    • Do not mix with oxidizing acids (Nitric/Perchloric) as this can oxidize the iodide to iodine gas (

      
      ).
      
  • Spill Cleanup:

    • Cover with a spill pad dampened with acetone (to solubilize) or use a solid absorbent.

    • Wipe surface with 10% Sodium Thiosulfate solution (neutralizes any generated iodine).

    • Final wash with soap and water.[1]

Visualizing the Safety Workflow

The following diagram illustrates the "Hierarchy of Controls" applied specifically to this compound.

SafeHandling cluster_prep Phase 1: Preparation cluster_action Phase 2: Manipulation cluster_waste Phase 3: Disposal Start START: N-Hydroxy-4-iodo-benzamidine Handling Check Check Engineering Controls (Hood Velocity >80fpm) Start->Check PPE Don PPE: Splash Goggles + Double Nitrile Check->PPE Weigh Weighing (Anti-Static Boat) *Inside Hood Only* PPE->Weigh Solubilize Solubilization (DMSO/MeOH) *Risk: Dermal Absorption* Weigh->Solubilize Segregate Segregate Waste Stream Solubilize->Segregate Experiment Complete Spill EMERGENCY: Spill/Exposure Solubilize->Spill Accident Bin Halogenated Organic Waste Segregate->Bin Contains Iodine Spill->Segregate Cleanup with Thiosulfate

Figure 1: Operational workflow emphasizing the critical transition from solid handling to high-risk solubilization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Benzamidine Hydrochloride (Parent Structure Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

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